molecular formula C15H24N2O2 B15614845 Sophocarpine monohydrate

Sophocarpine monohydrate

Katalognummer: B15614845
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: FBOREIYHDGYUFA-PUILLJIJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sophocarpine monohydrate is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.H2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H2/t11-,12+,13+,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOREIYHDGYUFA-PUILLJIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Sophocarpine Monohydrate from Sophora alopecuroides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid primarily sourced from the medicinal plant Sophora alopecuroides, has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of sophocarpine, with a focus on its monohydrate form. Detailed experimental protocols for extraction and purification are presented, alongside quantitative data on alkaloid composition. Furthermore, this document elucidates the key signaling pathways modulated by sophocarpine, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Sophora alopecuroides L., a perennial plant in the Leguminosae family, has a long-standing history in traditional medicine, particularly in Central and West Asia. Its therapeutic applications are largely attributed to its rich alkaloid content, with matrine-type quinolizidine alkaloids being the most prominent. Among these, sophocarpine (C15H22N2O) is a major bioactive constituent, frequently isolated alongside related compounds such as matrine, oxymatrine, and sophoridine.[1][2] While the presence of sophocarpine in Sophora alopecuroides has been known for some time, its isolation in a stable, crystalline monohydrate form has been crucial for its characterization and further pharmacological investigation. This guide aims to provide a comprehensive technical overview of the processes involved in obtaining pure sophocarpine monohydrate from its natural source.

Quantitative Alkaloid Composition of Sophora alopecuroides

The concentration and relative abundance of alkaloids in Sophora alopecuroides can vary depending on the plant part, geographical location, and time of harvest. The seeds are generally considered to have the highest concentration of total alkaloids. The following tables summarize the quantitative data from various studies.

Table 1: Total Alkaloid Content in Sophora alopecuroides

Plant PartTotal Alkaloid Content (%)Analytical Method
Aerial Parts6.11 - 8.03Not Specified
Seeds8.11Not Specified

Table 2: Relative Abundance of Major Alkaloids in the Total Alkaloid Extract from Sophora alopecuroides Seeds

AlkaloidRelative Abundance (%)Analytical Method
Sophocarpine32.85GC-MS
Matrine26.55GC-MS
SophoridineNot SpecifiedGC-MS
Sophoramine6.91GC-MS

Table 3: Quantitative Analysis of Alkaloids in Different Parts of Sophora alopecuroides

AlkaloidPlant PartConcentration (mg/g)Analytical Method
SophocarpineFruitsSignificantly higher than other partsHPLC
MatrineFruitsSignificantly higher than other partsHPLC
OxymatrineFruitsSignificantly higher than other partsHPLC
SophoridineFruitsSignificantly higher than other partsHPLC
OxysophocarpineFruitsSignificantly higher than other partsHPLC
CytisineFruitsSignificantly higher than other partsHPLC

Experimental Protocols

This section details the methodologies for the extraction of total alkaloids from Sophora alopecuroides and the subsequent isolation and purification of sophocarpine.

Extraction of Total Alkaloids

This protocol describes a common acid-base extraction method for isolating total alkaloids from the seeds of Sophora alopecuroides.[1]

Materials and Equipment:

  • Dried and powdered seeds of Sophora alopecuroides (10-20 mesh)

  • 5% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • 5% (v/v) Sulfuric acid (H2SO4) solution

  • 95% Ethanol (B145695)

  • Ammonia solution

  • Activated carbon

  • Cation exchange resin

  • Neutral alumina (B75360)

  • Petroleum ether

  • Acetone

  • Rotary evaporator

  • Glassware (beakers, flasks, funnels)

  • Filtration apparatus

Procedure:

  • Alkalinization: Weigh 0.5 kg of coarse powder of Sophora alopecuroides seeds and soak it in a 4-fold volume of 5% NaOH solution overnight.

  • Acid Extraction: Discard the alkaline solution and extract the plant residue with a 5% sulfuric acid solution.

  • Ion Exchange Chromatography: Pass the acidic extract through a cation exchange resin column.

  • Elution: Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.

  • Concentration and Decolorization: Combine the eluents and recover the ethanol using a rotary evaporator. The concentrated extract is then treated with activated carbon for decolorization.

  • Crude Alkaloid Extraction: After filtration, the solution is further concentrated to yield the total crude alkaloids. From 0.5 kg of plant material, approximately 31.2 g of total alkaloids can be obtained.[1]

Isolation and Purification of Sophocarpine

The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. Column chromatography followed by recrystallization is a standard method for this purpose.

Materials and Equipment:

  • Crude total alkaloid extract from Sophora alopecuroides

  • Neutral alumina for column chromatography

  • Petroleum ether

  • Acetone

  • Thin-layer chromatography (TLC) plates

  • Recrystallization solvents (e.g., ethanol, acetone)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Procedure:

  • Column Chromatography: The crude alkaloid extract is subjected to column chromatography on a neutral alumina column.

  • Gradient Elution: A gradient elution is performed using a mixture of petroleum ether and acetone, with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing sophocarpine.

  • Recrystallization: Fractions rich in sophocarpine are combined, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent to obtain pure crystals of sophocarpine. The formation of the monohydrate is often spontaneous upon crystallization from aqueous or protic solvents.

  • Purity Assessment and Structural Elucidation: The purity of the isolated sophocarpine is determined by HPLC. The chemical structure is confirmed using spectroscopic methods such as NMR and MS.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Sophora alopecuroides (Seeds) extraction Total Alkaloid Extraction plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Alkaloid Fractions chromatography->fractions purification Recrystallization fractions->purification pure_sophocarpine Pure Sophocarpine Monohydrate purification->pure_sophocarpine analysis HPLC, NMR, MS Analysis pure_sophocarpine->analysis nfkB_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Sophocarpine Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK lps->ikk Activates sophocarpine Sophocarpine sophocarpine->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p65/p50) nfkb_n NF-κB nfkb->nfkb_n Translocates ikb_nfkb->nfkb Releases dna DNA nfkb_n->dna Binds to cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription pi3k_akt_pathway cluster_membrane Cell Membrane cluster_inhibition Sophocarpine Action cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects gf_receptor Growth Factor Receptor pi3k PI3K gf_receptor->pi3k Activates sophocarpine Sophocarpine sophocarpine->pi3k Inhibits pip2 PIP2 pip3 PIP3 pip2->pip3 Phosphorylates akt AKT pip3->akt Activates cell_growth Cell Growth & Proliferation akt->cell_growth Promotes apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition Promotes

References

The Biosynthetic Pathway of Sophocarpine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine (B1681056) is a tetracyclic matrine-type quinolizidine (B1214090) alkaloid predominantly found in plants of the Sophora genus, such as Sophora flavescens and Sophora alopecuroides.[1][2] This compound, along with its structural relatives like matrine (B1676216) and oxymatrine, exhibits a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, making it a subject of significant interest in drug discovery and development.[1][2][3] Understanding the biosynthetic pathway of sophocarpine is crucial for the metabolic engineering of plants or microbial systems to enhance its production. This guide provides an in-depth overview of the current knowledge on the biosynthetic pathway of sophocarpine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway of Sophocarpine

The biosynthesis of sophocarpine is a branch of the quinolizidine alkaloid (QA) pathway, which originates from the amino acid L-lysine.[4][5][6] While the initial steps of the pathway are well-characterized, the subsequent cyclization and modification steps leading to the matrine-type skeleton and ultimately to sophocarpine are still largely putative. The proposed pathway can be divided into several key stages:

1. Formation of Cadaverine from L-Lysine: The committed step in quinolizidine alkaloid biosynthesis is the decarboxylation of L-lysine to form cadaverine.[4][7] This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) .[4][7] Transcriptomic studies in Sophora flavescens have identified genes encoding LDC (designated as SfLDC or LYSA) that are expressed in various tissues, with higher levels often found in leaves and stems.[8][9]

2. Conversion of Cadaverine to Δ¹-Piperideine: Cadaverine is then oxidatively deaminated to 5-aminopentanal (B1222117) by a copper amine oxidase (CAO) .[5][6] This intermediate spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[5][6] Genes encoding CAO have also been identified in Sophora species.[9]

3. Putative Formation of the Tetracyclic Matrine Core: The subsequent steps, leading from Δ¹-piperideine to the complex tetracyclic structure of matrine-type alkaloids, are not yet fully elucidated and are considered putative. It is hypothesized that three molecules of Δ¹-piperideine (derived from three molecules of lysine) are required to form the C15 skeleton of matrine. The precise enzymatic machinery and intermediates involved in the multiple cyclization reactions are still under investigation. Transcriptome and metabolome analyses of Sophora flavescens have revealed several candidate genes, including those encoding amine oxidases and other enzymes, that are correlated with alkaloid accumulation, suggesting their potential involvement in these downstream steps.[9][10]

4. Final Modification to Sophocarpine: Sophocarpine is chemically known as 13,14-didehydromatridin-15-one.[1] This chemical structure suggests that the final step in its biosynthesis is likely the dehydrogenation of a matrine-like precursor, introducing a double bond between carbons 13 and 14. The specific dehydrogenase responsible for this transformation has not yet been identified.

Quantitative Data

The accumulation of sophocarpine and related alkaloids varies significantly among different tissues of Sophora species. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of Major Quinolizidine Alkaloids in Different Tissues of Sophora flavescens

AlkaloidRootStemLeafFlowerPod
Matrine HighModerateModerateHighHigh
Oxymatrine HighModerateModerateHighHigh
Sophocarpine ModerateLowLowModerateModerate
Sophoridine (B192422) HighLowLowLowLow

Note: "High," "Moderate," and "Low" are relative concentrations based on qualitative data from metabolomic studies.[3] Specific concentrations can vary based on plant age, collection time, and environmental conditions.

Table 2: Relative Expression Levels of Key Biosynthetic Genes in Sophora flavescens

GeneRootStemLeafFlowerPod
LYSA1/2 (LDC) ModerateHighHighModerateModerate
AO2/6 (CAO) HighModerateModerateModerateModerate

Note: Relative expression levels are inferred from transcriptome analyses.[9][10] "High" indicates tissues with the highest transcript abundance for that gene.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of sophocarpine biosynthesis.

Protocol 1: Extraction and HPLC Analysis of Sophocarpine and Related Alkaloids

This protocol describes a general method for the extraction and quantification of quinolizidine alkaloids from Sophora plant material.

1. Materials and Reagents:

2. Extraction Procedure:

  • Weigh 1 g of powdered plant material and place it in a flask.

  • Add 20 mL of methanol and 1 mL of 25% ammonia solution.

  • Sonicate for 30 minutes, then allow to stand at room temperature for 24 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 10 mL of 0.1 M sulfuric acid and filter.

  • Wash the acidic solution with 10 mL of chloroform twice to remove non-alkaloidal compounds.

  • Adjust the pH of the aqueous phase to 10-11 with 1 M sodium hydroxide.

  • Extract the alkaloids with 15 mL of chloroform three times.

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Evaporate the chloroform to dryness and dissolve the residue in 1 mL of methanol.

  • Filter the solution through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or 0.07% diethylamine). A typical gradient could be: 0-10 min, 10-30% acetonitrile; 10-25 min, 30-50% acetonitrile; 25-30 min, 50-10% acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25-30 °C

4. Quantification:

  • Prepare a series of standard solutions of sophocarpine, matrine, oxymatrine, and sophoridine of known concentrations.

  • Generate a calibration curve for each standard by plotting peak area against concentration.

  • Quantify the alkaloids in the plant extract by comparing their peak areas to the respective calibration curves.

Protocol 2: Lysine Decarboxylase (LDC) Enzyme Assay

This protocol describes a colorimetric assay to determine LDC activity in plant protein extracts.

1. Materials and Reagents:

  • Fresh plant tissue (e.g., young leaves)

  • Extraction buffer: 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 10 mM β-mercaptoethanol, 10% glycerol, and 1% PVPP.

  • Assay buffer: 100 mM sodium phosphate (B84403) buffer (pH 6.8)

  • L-lysine solution (100 mM in assay buffer)

  • Pyridoxal-5'-phosphate (PLP) solution (1 mM in assay buffer)

  • Bromocresol purple indicator solution (0.04% w/v)

  • 96-well microplate

  • Microplate reader

2. Enzyme Extraction:

  • Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4 °C.

  • Collect the supernatant containing the crude protein extract.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • In a 96-well microplate, prepare the reaction mixture containing:

    • 50 µL of assay buffer

    • 10 µL of PLP solution

    • 10 µL of bromocresol purple indicator

    • 20 µL of crude protein extract

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding 10 µL of L-lysine solution.

  • Immediately measure the absorbance at 595 nm and continue to take readings every 2 minutes for 30 minutes.

  • A negative control should be run without the L-lysine substrate.

4. Calculation of Activity:

  • The decarboxylation of lysine produces cadaverine, which increases the pH of the reaction mixture, causing a color change of the bromocresol purple indicator and a change in absorbance at 595 nm.

  • Calculate the rate of change in absorbance over time (ΔAbs/min).

  • Enzyme activity can be expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that causes a specific change in absorbance per minute under the assay conditions.

Protocol 3: qRT-PCR Analysis of Biosynthetic Gene Expression

This protocol provides a general framework for quantifying the expression of genes involved in sophocarpine biosynthesis.

1. Materials and Reagents:

  • Fresh plant tissue from different organs

  • Liquid nitrogen

  • RNA extraction kit (plant-specific)

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers for target genes (e.g., LDC, CAO) and reference genes (e.g., Actin, GAPDH)

  • qRT-PCR instrument

2. RNA Extraction and cDNA Synthesis:

  • Flash-freeze approximately 100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder.

  • Extract total RNA using a commercial plant RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

3. qRT-PCR:

  • Prepare the qPCR reaction mixture in a total volume of 20 µL containing:

    • 10 µL of 2x SYBR Green qPCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 2 µL of diluted cDNA

    • 6 µL of nuclease-free water

  • Perform the qPCR in a real-time PCR system with the following typical cycling conditions:

    • Initial denaturation: 95 °C for 5 minutes

    • 40 cycles of:

      • Denaturation: 95 °C for 15 seconds

      • Annealing/Extension: 60 °C for 30 seconds

    • Melt curve analysis to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Normalize the Ct values of the target genes to the Ct values of one or more stable reference genes.

  • Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of sophocarpine and a general experimental workflow for its investigation.

Sophocarpine Biosynthetic Pathway cluster_0 Primary Metabolism cluster_1 Quinolizidine Alkaloid Pathway L-Lysine L-Lysine Cadaverine Cadaverine L-Lysine->Cadaverine Lysine Decarboxylase (LDC) (Confirmed) delta1-Piperideine Δ¹-Piperideine Cadaverine->delta1-Piperideine Copper Amine Oxidase (CAO) (Confirmed) Tetracyclic Intermediate Putative Tetracyclic Intermediate delta1-Piperideine->Tetracyclic Intermediate Multiple Putative Enzymatic Steps Matrine Precursor Matrine-like Precursor Tetracyclic Intermediate->Matrine Precursor Putative Tailoring Enzymes Sophocarpine Sophocarpine Matrine Precursor->Sophocarpine Putative Dehydrogenase (Hypothesized)

Caption: Proposed biosynthetic pathway of sophocarpine from L-lysine.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Metabolite Analysis cluster_2 Gene Expression Analysis cluster_3 Enzyme Activity Analysis cluster_4 Data Integration & Interpretation Plant Material Sophora Plant Material (Different Tissues) Grinding Grinding to Powder Plant Material->Grinding Extraction_M Alkaloid Extraction Grinding->Extraction_M RNA_Extraction Total RNA Extraction Grinding->RNA_Extraction Protein_Extraction Crude Protein Extraction Grinding->Protein_Extraction HPLC HPLC/UPLC-MS Analysis Extraction_M->HPLC Quantification Quantification of Sophocarpine & Precursors HPLC->Quantification Integration Integration of Metabolomic, Transcriptomic, and Enzymatic Data Quantification->Integration cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR Expression_Analysis Relative Gene Expression Analysis (LDC, CAO, etc.) qRT_PCR->Expression_Analysis Expression_Analysis->Integration Enzyme_Assay Enzyme Activity Assay (e.g., LDC) Protein_Extraction->Enzyme_Assay Activity_Calculation Calculation of Specific Activity Enzyme_Assay->Activity_Calculation Activity_Calculation->Integration Pathway_Elucidation Pathway Elucidation and Identification of Rate-Limiting Steps Integration->Pathway_Elucidation

Caption: Experimental workflow for investigating sophocarpine biosynthesis.

References

Sophocarpine Monohydrate: A Deep Dive into its Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides L., has a long history in traditional Chinese medicine for treating a variety of ailments.[1] Modern pharmacological research has increasingly focused on its potent anti-inflammatory properties, suggesting its potential as a therapeutic agent for a range of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of sophocarpine monohydrate, supported by quantitative data from preclinical studies and detailed experimental methodologies.

Core Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical signaling pathways that are often dysregulated in inflammatory conditions. The primary targets of sophocarpine include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades.[2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Sophocarpine has been shown to effectively suppress NF-κB activation.[3] It achieves this by preventing the phosphorylation and degradation of IκBα, thereby trapping NF-κB in the cytoplasm and inhibiting the expression of its target genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[3]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa p-IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB IkBa_NFkB->NFkB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Sophocarpine Sophocarpine Sophocarpine->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription

Caption: Sophocarpine inhibits the NF-κB signaling pathway.
Attenuation of the MAPK Signaling Pathway

The MAPK pathway, which includes c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. Sophocarpine has been demonstrated to inhibit the phosphorylation of JNK and p38 MAPKs in response to inflammatory stimuli, while its effect on ERK phosphorylation appears to be minimal.[3] By downregulating the JNK and p38 pathways, sophocarpine further reduces the expression of iNOS and COX-2.[3]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKKs TAK1->MKKs JNK p-JNK MKKs->JNK p38 p-p38 MKKs->p38 AP1 AP-1 JNK->AP1 p38->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Sophocarpine Sophocarpine Sophocarpine->MKKs Inhibition DNA DNA AP1_nuc->DNA Binding Inflammatory_Genes Inflammatory Genes DNA->Inflammatory_Genes Transcription

Caption: Sophocarpine attenuates the MAPK signaling pathway.
Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is involved in a wide array of cellular processes, including inflammation. In some inflammatory contexts, the activation of this pathway can contribute to the production of pro-inflammatory mediators. Studies have indicated that sophocarpine can modulate the PI3K/Akt pathway, although the precise mechanisms and downstream consequences in different inflammatory models are still under investigation.[2]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of sophocarpine has been quantified in various in vitro and in vivo models.

In Vitro Studies
Cell LineInflammatory StimulusParameter MeasuredSophocarpine ConcentrationResultReference
RAW 264.7LPSNO Production50 µg/mLSignificant suppression[3]
RAW 264.7LPSNO Production100 µg/mLSignificant suppression[3]
RAW 264.7LPSTNF-α Secretion50 µg/mLSignificant suppression[3]
RAW 264.7LPSTNF-α Secretion100 µg/mLSignificant suppression[3]
RAW 264.7LPSIL-6 Secretion50 µg/mLSignificant suppression[3]
RAW 264.7LPSIL-6 Secretion100 µg/mLSignificant suppression[3]
RAW 264.7LPSiNOS Expression50, 100 µg/mLDecreased expression[3]
RAW 264.7LPSCOX-2 Expression50, 100 µg/mLDecreased expression[3]
In Vivo Studies
Animal ModelDisease InductionSophocarpine DosageKey FindingsReference
C57BL/6 Mice5% DSS in drinking water (7 days)15, 30, 60 mg/kg/day (oral)Reduced disease activity index, decreased serum IL-1 and IL-6 levels.[1]
BALB/c MiceColon-26 adenocarcinoma inoculation50 mg/kg/dayAttenuated cachexia symptoms, decreased serum TNF-α and IL-6.[4]
MiceXylene-induced ear edema20, 40, 80 mg/kgDose-dependent inhibition of edema.[5][6]
MiceAcetic acid-induced writhing40, 80 mg/kgDose-dependent inhibition of writhing.[5][6]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

In_Vitro_Workflow A Seed RAW 264.7 cells (e.g., 1x10^5 cells/well in 96-well plate) B Pre-treat with Sophocarpine (various concentrations) for 1-2 hours A->B C Stimulate with LPS (e.g., 1 µg/mL) for 24 hours B->C D Collect Supernatant C->D E Lyse Cells C->E F Measure NO (Griess Assay) D->F G Measure Cytokines (ELISA for TNF-α, IL-6) D->G H Western Blot for iNOS, COX-2, p-p65, p-JNK, p-p38 E->H

Caption: General workflow for in vitro anti-inflammatory assays.

Detailed Methodologies:

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours before being stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., iNOS, COX-2, phospho-p65, phospho-JNK, phospho-p38, and their total forms) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis Model

In_Vivo_Workflow A Acclimatize C57BL/6 mice for 1 week B Induce colitis with 5% DSS in drinking water for 7 days A->B C Administer Sophocarpine (e.g., 15, 30, 60 mg/kg) or vehicle daily by oral gavage B->C D Monitor daily: - Body weight - Stool consistency - Rectal bleeding (Calculate Disease Activity Index - DAI) B->D C->D E Sacrifice mice on Day 8 D->E F Collect colon and blood E->F G Measure colon length and weight F->G H Histological analysis of colon tissue (H&E staining) F->H I Measure serum cytokines (ELISA for IL-1, IL-6) F->I

Caption: Experimental workflow for the DSS-induced colitis model.

Detailed Methodologies:

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Induction of Colitis: Acute colitis is induced by administering 5% (w/v) DSS in the drinking water for 7 consecutive days.

  • Treatment: Sophocarpine is administered daily by oral gavage at specified doses throughout the DSS treatment period. A vehicle control group and a positive control group (e.g., sulfasalazine) are included.

  • Assessment of Colitis Severity:

    • Disease Activity Index (DAI): Calculated daily based on a scoring system for weight loss, stool consistency, and rectal bleeding.

    • Macroscopic Evaluation: At the end of the experiment, the entire colon is excised, and its length and weight are measured.

    • Histological Analysis: Colon tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

  • Biochemical Analysis: Serum levels of pro-inflammatory cytokines are measured by ELISA.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity through the multifaceted inhibition of key pro-inflammatory signaling pathways, primarily the NF-κB and MAPK pathways. The preclinical data from both in vitro and in vivo studies are promising, highlighting its potential as a therapeutic candidate for various inflammatory diseases.

Future research should focus on:

  • Elucidating the precise molecular interactions of sophocarpine with its targets.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies in various animal models.

  • Investigating the long-term safety and efficacy of sophocarpine.

  • Exploring its potential in clinical trials for specific inflammatory conditions.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound in the management of inflammatory diseases.

References

Identifying Protein Targets of Sophocarpine Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides, has demonstrated significant therapeutic potential, exhibiting anti-inflammatory, anti-cancer, and antiviral properties. A comprehensive understanding of its molecular mechanisms of action is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of the known signaling pathways modulated by sophocarpine and presents a detailed compendium of experimental protocols for the identification and validation of its direct protein targets. This document is intended to serve as a valuable resource for researchers investigating the pharmacological profile of sophocarpine and other natural products.

Introduction

Sophocarpine monohydrate is a natural compound with a growing body of research highlighting its diverse pharmacological activities. Its efficacy in preclinical models of cancer, inflammation, and viral infections is largely attributed to its ability to modulate key cellular signaling pathways. This guide will first summarize the current knowledge of these pathways and then provide detailed methodologies for the deconvolution of its direct molecular targets, a critical step in advancing its therapeutic development.

Known Signaling Pathways Modulated by Sophocarpine

Sophocarpine has been shown to exert its biological effects by interfering with several critical signaling cascades, primarily the NF-κB, MAPK, and PI3K/AKT pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Sophocarpine has been observed to inhibit the activation of NF-κB. This is achieved, at least in part, by preventing the phosphorylation of the p65 subunit, a key event in the canonical NF-κB activation cascade. Inhibition of p65 phosphorylation prevents its translocation to the nucleus, thereby blocking the transcription of pro-inflammatory and pro-survival genes.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Stimuli->IKK NF-κB_complex p65 p50 IκBα IKK->NF-κB_complex:ikb P IκBα IκBα p65 p65 p50 p50 Phospho_IκBα P-IκBα NF-κB_complex:ikb->Phospho_IκBα Active_NF-κB p65 p50 NF-κB_complex->Active_NF-κB releases Sophocarpine Sophocarpine Sophocarpine->IKK inhibits Ub_Proteasome Ubiquitin/ Proteasome Degradation Phospho_IκBα->Ub_Proteasome DNA DNA Active_NF-κB->DNA translocates Gene_Transcription Gene Transcription (Inflammation, Survival) DNA->Gene_Transcription

Figure 1: Sophocarpine's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. Sophocarpine has been shown to modulate this pathway by inhibiting the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), while having little effect on Extracellular signal-regulated kinase (ERK). By downregulating the p38 and JNK signaling cascades, sophocarpine can attenuate inflammatory responses and induce apoptosis in cancer cells.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress_Stimuli MAPKKK MAPKKK Stress_Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 P JNK JNK MKK4_7->JNK P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors Sophocarpine Sophocarpine Sophocarpine->p38 inhibits Sophocarpine->JNK inhibits Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response

Figure 2: Sophocarpine's modulation of the MAPK signaling pathway.
PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell proliferation, survival, and metabolism. In several cancer models, sophocarpine has been found to inhibit this pathway by downregulating the phosphorylation of both AKT and the mammalian target of rapamycin (B549165) (mTOR), a key downstream effector of AKT. This inhibitory action contributes to the anti-proliferative and pro-apoptotic effects of sophocarpine.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase RTK PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P Cell_Growth_Survival Cell Growth & Survival mTORC1->Cell_Growth_Survival Sophocarpine Sophocarpine Sophocarpine->PI3K inhibits Sophocarpine->AKT inhibits phosphorylation AC_MS_Workflow Sophocarpine_Beads Immobilize Sophocarpine on solid support (beads) Incubation Incubate Lysate with Sophocarpine Beads Sophocarpine_Beads->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Washing Wash to remove non-specific binders Incubation->Washing Elution Elute bound proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE In_gel_Digestion In-gel Digestion (e.g., with Trypsin) SDS_PAGE->In_gel_Digestion LC_MS_MS LC-MS/MS Analysis In_gel_Digestion->LC_MS_MS Data_Analysis Database Search & Protein Identification LC_MS_MS->Data_Analysis CETSA_Workflow Cell_Treatment Treat intact cells with Sophocarpine or vehicle (DMSO) Heat_Shock Heat cells at various temperatures Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells and separate soluble and precipitated fractions Heat_Shock->Cell_Lysis Protein_Quantification Quantify soluble protein (e.g., Western Blot or MS) Cell_Lysis->Protein_Quantification Melt_Curve Generate thermal melt curve to determine target stabilization Protein_Quantification->Melt_Curve Docking_Workflow Prepare_Ligand Prepare 3D structure of Sophocarpine Run_Docking Perform molecular docking simulation Prepare_Ligand->Run_Docking Prepare_Protein Prepare 3D structure of putative target protein Define_Binding_Site Define the binding site on the protein Prepare_Protein->Define_Binding_Site Define_Binding_Site->Run_Docking Analyze_Results Analyze binding poses and calculate binding energy Run_Docking->Analyze_Results Experimental_Validation Experimental Validation Analyze_Results->Experimental_Validation

Sophocarpine Monohydrate: A Deep Dive into its Pharmacodynamics and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid primarily derived from plants of the Sophora genus, has a long history in traditional Chinese medicine.[1][2] Its monohydrate form is the subject of extensive contemporary research, revealing a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the pharmacodynamics and in vivo effects of sophocarpine monohydrate, with a focus on its molecular mechanisms, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Pharmacodynamics: Unraveling the Molecular Mechanisms

This compound exerts its diverse biological effects by modulating multiple key signaling pathways within the cell. Its primary mechanisms of action are centered around the regulation of inflammation, apoptosis, and cellular proliferation.

Modulation of Key Signaling Pathways

Sophocarpine has been shown to significantly influence several critical intracellular signaling cascades, including:

  • NF-κB Signaling Pathway: A pivotal regulator of inflammatory and immune responses. Sophocarpine can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[2][3]

  • MAPK Signaling Pathway: This pathway is crucial for cell proliferation, differentiation, and apoptosis. Sophocarpine has been observed to modulate MAPK signaling, contributing to its anti-inflammatory and anti-cancer effects.[1][2]

  • PI3K/AKT Signaling Pathway: This pathway is central to cell survival, growth, and metabolism. Sophocarpine can interfere with PI3K/AKT signaling, which is often dysregulated in cancer and inflammatory conditions.[1][2][3]

  • AMPK Signaling Pathway: A key sensor of cellular energy status, the AMPK pathway is involved in regulating metabolism. Sophocarpine's interaction with this pathway may contribute to its organ-protective effects.[1]

Diagram: Sophocarpine's Influence on the NF-κB Signaling Pathway

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Sophocarpine Sophocarpine Sophocarpine->IKK inhibits DNA DNA NF-κB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Sophocarpine inhibits the NF-κB pathway by targeting IKK, preventing NF-κB translocation.

Diagram: Overview of Sophocarpine's Multi-Target Effects

Sophocarpine_Targets cluster_pathways Signaling Pathways cluster_effects Pharmacological Effects Sophocarpine Sophocarpine NF-κB NF-κB Sophocarpine->NF-κB MAPK MAPK Sophocarpine->MAPK PI3K/AKT PI3K/AKT Sophocarpine->PI3K/AKT AMPK AMPK Sophocarpine->AMPK Anti-inflammatory Anti-inflammatory NF-κB->Anti-inflammatory Analgesic Analgesic NF-κB->Analgesic MAPK->Anti-inflammatory Anticancer Anticancer MAPK->Anticancer PI3K/AKT->Anticancer Organ-protective Organ-protective AMPK->Organ-protective Antiviral Antiviral

Caption: Sophocarpine modulates multiple signaling pathways to exert its diverse pharmacological effects.

In Vivo Effects of this compound

A substantial body of preclinical research has demonstrated the in vivo efficacy of sophocarpine in various disease models. These studies highlight its potential as a therapeutic agent for a range of conditions.

Anti-inflammatory and Analgesic Activity

Sophocarpine exhibits potent anti-inflammatory and analgesic properties.[4] It has been shown to reduce edema, inflammatory cell infiltration, and the production of pro-inflammatory mediators.[4][5]

Parameter Animal Model Dosage Route of Administration Key Findings Reference
Ear EdemaXylene-induced in mice20, 40, 80 mg/kgIntraperitonealDose-dependent inhibition of edema (17.9% at 20 mg/kg, 59.95% at 80 mg/kg).[4]
Vascular PermeabilityAcetic acid-induced in mice20, 40, 80 mg/kgIntraperitonealSignificant, dose-dependent inhibition of dye leakage.[4]
Pro-inflammatory CytokinesMouse toe homogenate20, 40, 80 mg/kgIntraperitonealSignificant reduction in IL-1β, IL-6, and PGE2 levels.[4]
NociceptionHot plate test in mice20, 40, 80 mg/kgIntraperitonealSignificantly prolonged the delay period before a hot plate reaction.[6]
NociceptionAcetic acid-induced writhing in mice40, 80 mg/kgIntraperitonealDose-dependent inhibition of writhing reaction.[4][6]
NociceptionFormalin-induced pain in mice80 mg/kgIntraperitonealReduced the total duration of the pain response.[4][6]
Anticancer Effects

Sophocarpine has demonstrated significant antitumor activity in various cancer models.[2][7][8] Its mechanisms include inhibiting cell proliferation, inducing apoptosis, and suppressing invasion and metastasis.[2][7][8]

Parameter Cancer Model Dosage Route of Administration Key Findings Reference
Tumor GrowthColon cancer liver metastasis in nude miceNot specifiedNot specifiedAugmented the inhibitory effect of oxaliplatin (B1677828) on tumor growth.[2]
CachexiaColon-26 adenocarcinoma in miceNot specifiedNot specifiedAttenuated cachexia symptoms and inhibited TNF-α and IL-6 production.[2]
Cell ProliferationGastric cancer cell lines (MKN45, BGC-823)Not specifiedIn vitroDose-dependently inhibited cell growth by interrupting the cell cycle.[2]
Antiviral Activity

Sophocarpine has shown promising antiviral effects, particularly against hepatitis B virus (HBV).[2]

Parameter Viral Model Concentration Key Findings Reference
HBsAg LevelsHepG2.2.15 cells0.4, 1.6 mMMore effective decrease in HBsAg levels compared to sophoridine (B192422) and lamivudine.[2]
HBV DNA LevelsHepG2.2.15 cellsNot specifiedConcentration-dependent reduction in HBV DNA in culture media.[2]
Organ-Protective Effects

Sophocarpine exhibits protective effects on various organs, including the liver and nervous system.[2]

Parameter Organ Injury Model Dosage Route of Administration Key Findings Reference
Liver InjurySepsis-induced in mice (cecal ligation and puncture)Not specifiedNot specifiedReduced serum levels of AST and ALT and decreased inflammatory responses.[2]
NeuroprotectionAlzheimer's disease mouse modelNot specifiedNot specifiedAlleviated cognitive impairment and reduced neural loss via modulation of the inflammatory pathway.[2]
Intimal HyperplasiaBalloon injury in rat carotid arteryNot specifiedNot specifiedAlleviated injury-induced intimal hyperplasia by suppressing inflammation.[5]

Experimental Protocols

To facilitate the replication and further investigation of the effects of sophocarpine, this section outlines the methodologies for key experiments cited in the literature.

Xylene-Induced Ear Edema in Mice

Objective: To evaluate the anti-inflammatory effect of sophocarpine on acute inflammation.

Protocol:

  • Animals: Kunming mice are typically used.

  • Groups: Animals are divided into a control group, a model group, a positive control group (e.g., dexamethasone), and sophocarpine treatment groups at various dosages.

  • Procedure:

    • Sophocarpine or the respective control is administered intraperitoneally.

    • After a set period (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation.

    • After a further incubation period (e.g., 1 hour), the mice are euthanized, and both ears are removed.

    • Circular sections of the same diameter are taken from both ears and weighed.

  • Data Analysis: The difference in weight between the right and left ear punches is calculated as the degree of swelling. The inhibition rate is calculated as: (Model group swelling - Treatment group swelling) / Model group swelling * 100%.

Diagram: Experimental Workflow for Xylene-Induced Ear Edema

Xylene_Ear_Edema_Workflow Start Start Animal_Grouping Group Mice (Control, Model, Dexamethasone, Sophocarpine) Start->Animal_Grouping Drug_Administration Administer Sophocarpine/Controls (i.p.) Animal_Grouping->Drug_Administration Xylene_Application Apply Xylene to Right Ear Drug_Administration->Xylene_Application Incubation Incubate for 1 hour Xylene_Application->Incubation Euthanasia_Dissection Euthanize and Dissect Ears Incubation->Euthanasia_Dissection Weighing Weigh Ear Punches Euthanasia_Dissection->Weighing Data_Analysis Calculate Swelling and Inhibition Rate Weighing->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for assessing the anti-inflammatory effects of sophocarpine.

Hot Plate Test in Mice

Objective: To assess the central analgesic effects of sophocarpine.

Protocol:

  • Animals: Kunming mice are commonly used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • The baseline pain threshold is determined for each mouse by placing it on the hot plate and recording the latency to the first sign of nociception (e.g., licking of the hind paws or jumping). A cut-off time is set to prevent tissue damage.

    • Mice are then administered sophocarpine or a control substance.

    • The pain threshold is measured again at various time points post-administration.

  • Data Analysis: The increase in pain threshold latency is calculated and compared between the treatment and control groups.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a wide array of pharmacological activities, substantiated by a growing body of preclinical evidence.[1] Its ability to modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/AKT, underpins its anti-inflammatory, analgesic, anticancer, antiviral, and organ-protective effects.[1][2]

While the existing data is compelling, further research is warranted to fully elucidate its therapeutic potential. Future investigations should focus on:

  • Comprehensive Toxicity and Safety Profiling: Long-term toxicity studies are necessary to establish a clear safety profile for clinical applications.[1]

  • Pharmacokinetic Studies: A more detailed understanding of its absorption, distribution, metabolism, and excretion in different species is required.[1]

  • Clinical Trials: Well-designed clinical trials are essential to validate the preclinical findings in human subjects for various disease indications.

  • Mechanism of Action: Further molecular studies are needed to identify the direct binding targets of sophocarpine and to fully unravel the intricacies of its interactions with cellular signaling networks.

References

Sophocarpine Monohydrate: An In-depth Technical Guide on its Interaction with Ion Channels and Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from the medicinal plant Sophora alopecuroides, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-arrhythmic effects. This technical guide provides a comprehensive overview of the current understanding of sophocarpine monohydrate's interactions with molecular targets. While classical receptor binding affinity studies reporting dissociation constants (Kd) or inhibition constants (Ki) for a wide range of receptors are not extensively available in public literature, this document consolidates the existing quantitative data on its modulation of ion channels and details its well-documented effects on critical intracellular signaling pathways. The primary focus will be on its interactions with hERG potassium channels and its modulatory role in the NF-κB and PI3K/AKT signaling cascades. Detailed experimental protocols for studying these interactions and visual representations of the signaling pathways are provided to facilitate further research and drug development efforts.

Ion Channel Interactions

Sophocarpine has been shown to interact with several types of ion channels, which likely contributes to its therapeutic effects, particularly its anti-arrhythmic properties.

hERG Potassium Channel Blockade

A primary molecular target identified for sophocarpine is the human ether-à-go-go-related gene (hERG) potassium channel. Inhibition of this channel is a critical aspect of cardiac safety assessment for new chemical entities.

Quantitative Data:

TargetCell LineMethodParameterValueReference
hERG K+ ChannelHEK293Whole-cell patch clampIC50100-300 µM[1]
  • Mechanism of Action: Sophocarpine acts as a potent blocker of hERG K+ channels by altering the channel's inactivation kinetics.[1] It is suggested to have a higher binding affinity for the inactivated state of the channel.[2] Notably, sophocarpine is a more potent blocker of hERG channels than the structurally similar alkaloid, sophoridine (B192422).[2][3][4] This effect is likely attributable to its higher hydrophobicity.[2] Sophocarpine does not appear to affect the expression or trafficking of the hERG protein itself.[1]

Sodium and Calcium Channel Modulation

Sophocarpine's pharmacological profile also indicates interactions with sodium and calcium channels.[3][4] Its analgesic and anti-inflammatory activities may be linked to the modulation of calcium channels.[5] While direct quantitative binding data is lacking, electrophysiological studies have demonstrated that sophocarpine can effectively modulate sodium and calcium channel currents.[3][4]

TRP Channel Interactions (TRPA1 and TRPV1)

Recent preliminary evidence from molecular docking studies suggests that sophocarpine may act as a competitive inhibitor of Transient Receptor Potential Cation Channel Subfamily A Member 1 (TRPA1) and Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1). These channels are key players in pain and inflammation pathways. However, experimental validation with binding assays is still required to confirm these findings.

Modulation of Intracellular Signaling Pathways

A significant body of research has focused on the effects of sophocarpine on intracellular signaling pathways, which are central to its anti-inflammatory and anti-cancer properties.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Sophocarpine has been repeatedly shown to inhibit this pathway.

  • Mechanism of Inhibition: Sophocarpine suppresses the activation of NF-κB by preventing the phosphorylation of the inhibitor of κB (IκB). This action blocks the release and subsequent nuclear translocation of the active NF-κB dimers, thereby inhibiting the transcription of pro-inflammatory genes.

NF_kB_Pathway Figure 1: Sophocarpine Inhibition of the Canonical NF-κB Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB p_IkB p-IκB IkB_NFkB->p_IkB NFkB NF-κB (Active) IkB_NFkB->NFkB Releases Proteasome Proteasome p_IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB NFkB->NFkB_n Transcription Gene Transcription (Pro-inflammatory mediators) Sophocarpine Sophocarpine Sophocarpine->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Transcription_n Gene Transcription DNA->Transcription_n

Caption: Sophocarpine inhibits the phosphorylation of IκB by the IKK complex.

Downregulation of the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another crucial signaling cascade that regulates cell growth, survival, and proliferation. Its dysregulation is a hallmark of many cancers.

  • Mechanism of Inhibition: Sophocarpine has been observed to downregulate the PI3K/AKT pathway. It can decrease the expression of PI3K and reduce the phosphorylation levels of both AKT and the downstream effector, mTOR.

PI3K_AKT_Pathway Figure 2: Sophocarpine's Downregulation of the PI3K/AKT/mTOR Pathway GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates p_AKT p-AKT (Active) AKT->p_AKT mTOR mTOR p_AKT->mTOR Activates p_mTOR p-mTOR (Active) mTOR->p_mTOR CellGrowth Cell Growth, Proliferation, Survival p_mTOR->CellGrowth Promotes Sophocarpine Sophocarpine Sophocarpine->PI3K Inhibits Expression Sophocarpine->p_AKT Reduces Phosphorylation Sophocarpine->p_mTOR Reduces Phosphorylation Western_Blot_Workflow Figure 3: General Workflow for Western Blot Analysis start Start: Cell Culture & Treatment lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (to PVDF/Nitrocellulose) sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Results analysis->end Luciferase_Assay_Workflow Figure 4: Workflow for NF-κB Luciferase Reporter Assay start Start: Cell Seeding (e.g., HEK293T) transfection Co-transfection: - NF-κB Firefly Luciferase Reporter - Renilla Luciferase Control start->transfection treatment Treatment with Sophocarpine transfection->treatment stimulation Stimulation with NF-κB Activator (e.g., TNF-α) treatment->stimulation lysis Cell Lysis stimulation->lysis measurement Dual-Luciferase Measurement: 1. Firefly Luminescence 2. Renilla Luminescence lysis->measurement analysis Data Analysis: (Normalize Firefly to Renilla) measurement->analysis end End: Results analysis->end

References

Preclinical Toxicological Profile of Sophocarpine Monohydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects. This has led to growing interest in its therapeutic potential. This technical guide provides a comprehensive overview of the preclinical toxicological profile of sophocarpine monohydrate, summarizing available data on its acute, developmental, and mechanistic toxicity. While significant research has been conducted, notable data gaps remain, particularly concerning sub-chronic and chronic toxicity, genotoxicity, reproductive toxicity in mammals, and carcinogenicity. This document aims to consolidate existing knowledge, detail experimental methodologies for key toxicological assessments, and identify areas requiring further investigation to support the clinical development of this compound.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential for adverse effects following a single high-dose exposure to a substance. For sophocarpine, these studies have primarily focused on determining the median lethal dose (LD50) in various animal models.

Quantitative Data Summary
Test Type Species Route of Administration Parameter Value Reference
Acute ToxicityMiceIntraperitoneal (i.p.)LD50115 mg/kg[1]
Acute ToxicityMiceOralLD50>1,000 mg/kg[2]
Developmental and NeurotoxicityZebrafish (Danio rerio)Aqueous ExposureLC50 (96-120 hpf)166 mg/L[3][4]
Developmental and NeurotoxicityZebrafish (Danio rerio)Aqueous ExposureEC50 (96-120 hpf)87.1 mg/L[3][4]

LD50: Median Lethal Dose; LC50: Median Lethal Concentration; EC50: Median Effective Concentration (for teratogenic effects); hpf: hours post-fertilization.

Experimental Protocols

Acute Oral Toxicity in Rodents (General Protocol based on OECD Guideline 423)

A standardized protocol for acute oral toxicity testing involves the administration of the test substance to a group of fasted animals, typically rats or mice.

  • Animals: Healthy, young adult rodents of a single strain are used.

  • Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycles.

  • Dose Administration: this compound, dissolved or suspended in a suitable vehicle, is administered by oral gavage. A limit test at 2000 mg/kg is often initially performed.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

Sub-chronic and Chronic Toxicity

Currently, there is a lack of publicly available data from dedicated sub-chronic (e.g., 90-day) or chronic toxicity studies specifically for this compound in rodents. Such studies are crucial for determining the No-Observed-Adverse-Effect-Level (NOAEL), identifying target organs for toxicity, and assessing the potential for cumulative effects.

Studies on related alkaloids and extracts from Sophora flavescens may provide some insights. For instance, a 13-week sub-chronic oral toxicity study of a flavonoid-rich extract of Sophora flavescens in rats showed a NOAEL of greater than 1200 mg/kg.[5] However, this is not specific to sophocarpine. Studies on matrine (B1676216), a structurally similar alkaloid, have indicated the nervous system and liver as potential target organs for toxicity.[6]

Experimental Protocols

90-Day Oral Toxicity Study in Rodents (General Protocol based on OECD Guideline 408)

This study is designed to characterize the toxicological profile of a substance following repeated oral administration over a 90-day period.

  • Animals: Typically, Sprague-Dawley or Wistar rats are used.

  • Dose Groups: At least three dose levels and a control group are included, with a sufficient number of animals of each sex per group.

  • Dose Administration: The test substance is administered daily via the diet, drinking water, or oral gavage.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Hematology and Clinical Biochemistry: Assessed at termination.

    • Organ Weights: Key organs are weighed at necropsy.

    • Histopathology: Microscopic examination of a comprehensive set of tissues is performed.

  • NOAEL Determination: The highest dose level at which no adverse effects are observed is determined.

Genotoxicity

There is a significant gap in the available literature regarding the genotoxicity of this compound. Standard genotoxicity assays are required to assess the potential of a substance to induce mutations or chromosomal damage.

While no specific studies on sophocarpine were identified, studies on the related alkaloid matrine have raised some concerns about its genotoxic potential, though the data is not conclusive and often derived from extracts rather than the pure compound.[7]

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) (General Protocol based on OECD Guideline 471)

The Ames test is a widely used in vitro assay to detect the mutagenic potential of a chemical.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used.

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix).

  • Endpoint: The number of revertant colonies (bacteria that have regained their ability to grow in the absence of a specific nutrient due to a reverse mutation) is counted. A significant, dose-dependent increase in revertants indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test (General Protocol based on OECD Guideline 474)

This in vivo assay detects damage to chromosomes or the mitotic apparatus in erythroblasts.

  • Animals: Typically mice or rats.

  • Procedure: Animals are treated with the test substance, usually on one or more occasions. Bone marrow or peripheral blood is collected at appropriate time points.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant increase in micronucleated cells in treated animals compared to controls indicates genotoxicity.[8][9][10]

Reproductive and Developmental Toxicity

A study in zebrafish embryos/larvae indicated that sophocarpine has teratogenic and lethal effects, as well as neurotoxic potential, altering spontaneous movement and swimming behavior.[3][4] However, there is a lack of data on reproductive and developmental toxicity in mammalian models.

Experimental Protocols

Prenatal Developmental Toxicity Study (General Protocol based on OECD Guideline 414)

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.[11][12][13]

  • Animals: Typically pregnant rats or rabbits.

  • Dose Administration: The test substance is administered daily to pregnant females during the period of major organogenesis.

  • Endpoints:

    • Maternal: Clinical signs, body weight, food consumption, and uterine contents are examined.

    • Fetal: Viability, body weight, and external, visceral, and skeletal malformations are assessed.

Carcinogenicity

No long-term carcinogenicity studies for this compound were identified in the publicly available literature. These studies are typically conducted over the lifetime of the animal model to assess the tumorigenic potential of a substance.

Mechanistic Toxicology: Signaling Pathways

Sophocarpine has been shown to modulate several key signaling pathways, which likely contribute to both its therapeutic effects and its toxicological profile.

NF-κB Signaling Pathway

Sophocarpine has been demonstrated to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation.[2][14][15][16] This inhibition is often mediated by preventing the phosphorylation and subsequent degradation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p65/p50) DNA DNA NF_kB->DNA translocates to nucleus IkB_NF_kB->NF_kB degradation of IκB Sophocarpine Sophocarpine Sophocarpine->IKK_complex inhibits Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription

Caption: Sophocarpine inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli. Sophocarpine has been shown to attenuate the phosphorylation of p38 MAPK and JNK, but not ERK1/2, in certain cell types, thereby modulating inflammatory responses.[2][15][17]

MAPK_Pathway Stimulus Stimulus TAK1 TAK1 Stimulus->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors Transcription Factors p38->Transcription_Factors JNK->Transcription_Factors ERK1_2->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Sophocarpine Sophocarpine Sophocarpine->p38 inhibits phosphorylation Sophocarpine->JNK inhibits phosphorylation

Caption: Sophocarpine modulates the MAPK signaling pathway.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is critical for cell survival, proliferation, and growth. Sophocarpine has been reported to inhibit this pathway in various cancer cell lines, contributing to its anti-tumor effects.[2][18][19][20][21]

PI3K_AKT_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Sophocarpine Sophocarpine Sophocarpine->PI3K inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Sophocarpine inhibits the PI3K/AKT signaling pathway.

Conclusion and Future Directions

The available preclinical data suggests that this compound has a relatively low acute oral toxicity. However, there are significant data gaps in its toxicological profile that need to be addressed to ensure its safe clinical development. The developmental and neurotoxicity observed in zebrafish warrant further investigation in mammalian models.

Future research should prioritize:

  • Sub-chronic and chronic toxicity studies in rodents to determine the NOAEL and identify target organs.

  • A comprehensive genotoxicity assessment , including an Ames test and an in vivo micronucleus test.

  • Reproductive and developmental toxicity studies in mammalian species to evaluate potential risks to fertility and embryonic development.

  • Carcinogenicity bioassays to assess long-term tumorigenic potential, especially if the intended clinical use is for chronic conditions.

A thorough understanding of the toxicological profile of this compound is essential for establishing a safe therapeutic window and for the successful translation of its promising pharmacological activities into clinical applications.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Sophocarpine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of purity for Sophocarpine (B1681056) Monohydrate. The described method is suitable for researchers, scientists, and drug development professionals requiring an accurate and precise analytical procedure for quality control and stability testing of sophocarpine monohydrate. The method utilizes a reversed-phase C18 column with a mobile phase consisting of a methanol (B129727), water, and diethylamine (B46881) mixture, and UV detection. This document provides a comprehensive experimental protocol, system suitability requirements, and method validation summary.

Introduction

Sophocarpine is a quinolizidine (B1214090) alkaloid that, along with other related compounds like matrine (B1676216) and oxymatrine, is extracted from plants of the Sophora genus.[1][2] It has garnered significant interest for its potential pharmacological activities. Accurate determination of the purity of this compound is crucial for its development as a therapeutic agent, ensuring safety and efficacy. This application note presents a validated HPLC method for the quantitative analysis of this compound purity.

Experimental

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Column: A C18 column (250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥ 98%)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Diethylamine (analytical grade)

    • Acetonitrile (HPLC grade, for cleaning)

A summary of the optimized chromatographic conditions is presented in Table 1.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : Water : Diethylamine (45:55:0.07, v/v/v)
Flow Rate 0.6 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes

Table 1: HPLC Chromatographic Conditions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 450 mL of methanol, 550 mL of water, and 0.7 mL of diethylamine. Filter and degas the solution before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1.0 mg/mL.[1] Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., for linearity studies).

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Further dilute with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is provided in Table 2.

Parameter Typical Results
Linearity (Concentration Range) 5.0 - 1000 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Limit of Detection (LOD) Approximately 1.0 µg/mL
Limit of Quantitation (LOQ) Approximately 5.0 µg/mL
Specificity No interference from blank and potential impurities.

Table 2: Method Validation Summary

System Suitability

To ensure the performance of the chromatographic system, system suitability tests should be performed before each analytical run. The acceptance criteria are listed in Table 3.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
Repeatability (%RSD of peak area for 6 replicate injections) ≤ 2.0%

Table 3: System Suitability Criteria

Protocol: Purity Analysis of this compound

HPLC_Workflow prep 1. Preparation sub_prep1 Prepare Mobile Phase (Methanol:Water:Diethylamine) prep->sub_prep1 sub_prep2 Prepare Standard Solution (~1.0 mg/mL in Methanol) prep->sub_prep2 sub_prep3 Prepare Sample Solution (~0.1 mg/mL in Mobile Phase) prep->sub_prep3 hplc_setup 2. HPLC System Setup prep->hplc_setup sub_setup1 Equilibrate Column with Mobile Phase hplc_setup->sub_setup1 sub_setup2 Set Chromatographic Conditions (Flow Rate, Wavelength, etc.) hplc_setup->sub_setup2 sys_suitability 3. System Suitability Test hplc_setup->sys_suitability sub_suitability Inject Standard Solution (6x) Check Tailing, Plates, %RSD sys_suitability->sub_suitability analysis 4. Sample Analysis sys_suitability->analysis If criteria met sub_analysis1 Inject Blank (Mobile Phase) analysis->sub_analysis1 sub_analysis2 Inject Standard Solution analysis->sub_analysis2 sub_analysis3 Inject Sample Solution analysis->sub_analysis3 data_proc 5. Data Processing & Calculation analysis->data_proc sub_data1 Integrate Chromatograms data_proc->sub_data1 sub_data2 Calculate Purity (%) using Area Normalization data_proc->sub_data2

Figure 1: Experimental workflow for the HPLC purity analysis of this compound.

  • Preparation: Prepare the mobile phase, standard, and sample solutions as described in section 2.3.

  • HPLC System Setup: Set up the HPLC system according to the chromatographic conditions in Table 1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test: Perform six replicate injections of the standard solution. Verify that the system suitability criteria in Table 3 are met.

  • Sample Analysis:

    • Inject the mobile phase as a blank to ensure no interfering peaks are present.

    • Inject the standard solution to determine the retention time of sophocarpine.

    • Inject the sample solution in duplicate.

  • Data Processing and Calculation:

    • Integrate the peaks in the chromatograms for the sample injections.

    • Calculate the purity of this compound using the area normalization method with the following formula:

      Purity (%) = (Area of Sophocarpine Peak / Total Area of all Peaks) x 100

Conclusion

The HPLC method described in this application note is simple, precise, and accurate for the determination of this compound purity. The method is suitable for routine quality control analysis in research and pharmaceutical development settings.

References

Application Notes and Protocols for Developing a Stable Formulation of Sophocarpine Monohydrate for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and organ-protective effects.[1][2] These therapeutic potentials are largely attributed to its modulation of key signaling pathways such as NF-κB, PI3K/AKT, and MAPK.[2] To effectively evaluate its efficacy and safety in preclinical in vivo models, a stable and biocompatible parenteral formulation is essential. Sophocarpine is administered clinically primarily through injection, which allows for rapid systemic availability.[3]

This document provides a comprehensive guide to developing a stable aqueous formulation of sophocarpine monohydrate suitable for in vivo research. It outlines strategies for solubility enhancement, selection of appropriate excipients, and detailed protocols for formulation preparation, stability testing, and analytical validation. The information presented here is intended to assist researchers in overcoming potential challenges in formulating this promising therapeutic agent.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.

Table 1: Physicochemical Properties of Sophocarpine

PropertyValueReference
Molecular Formula C₁₅H₂₂N₂O·H₂ON/A
Molecular Weight 264.36 g/mol N/A
pKa ~6.5 (estimated based on oxysophocarpine)[1][4][5]
Aqueous Solubility Poorly soluble (experimental determination recommended)[2]

Note: The aqueous solubility of this compound is not extensively reported and should be determined experimentally as a preliminary step.

Formulation Development Strategy

Given the anticipated poor aqueous solubility of sophocarpine, a systematic approach to formulation development is crucial. The following workflow outlines the key steps.

Formulation Development Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Design cluster_2 Phase 3: Process and Sterilization cluster_3 Phase 4: Stability & Analysis A Determine Aqueous Solubility of This compound B Characterize pH-Solubility Profile A->B C Select Appropriate Solubilization Technique B->C D Screen Excipients (Buffers, Tonicity Agents, Antioxidants) C->D E Optimize Formulation Composition D->E F Develop Compounding Procedure E->F G Select Sterilization Method (Sterile Filtration) F->G H Develop & Validate Stability-Indicating HPLC Method G->H I Conduct Forced Degradation Studies H->I J Initiate Long-term and Accelerated Stability Studies I->J Sophocarpine Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK AKT AKT PI3K->AKT IKK IKK AKT->IKK MAPK->IKK NFκB_IκB NF-κB - IκB (Inactive) IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB NF-κB (Active) NFκB_IκB->NFκB IκB Degradation NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Gene Inflammatory Gene Transcription NFκB_nuc->Gene Induces effect1 ↓ Proliferation Gene->effect1 effect2 ↓ Inflammation Gene->effect2 effect3 ↑ Apoptosis Sophocarpine Sophocarpine Sophocarpine->PI3K Sophocarpine->MAPK Sophocarpine->NFκB

References

Sophocarpine Monohydrate: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from the herb Sophora alopecuroides, has demonstrated significant anti-tumor properties in various cancer cell lines. These application notes provide a comprehensive overview of the effects of sophocarpine monohydrate in cell culture experiments, with a focus on its anti-proliferative and pro-apoptotic activities. Detailed protocols for key assays are provided to facilitate the investigation of sophocarpine's mechanism of action.

Introduction

Sophocarpine has emerged as a promising natural compound in cancer research.[1][2] It has been shown to inhibit cell proliferation, migration, and invasion, and to induce apoptosis in a variety of cancer cells, including prostate and gastric cancer.[3][4] The anti-tumor effects of sophocarpine are attributed to its ability to modulate multiple signaling pathways, most notably the PI3K/AKT/mTOR pathway, and to regulate the expression of apoptosis-related proteins such as Bax, Bcl-2, and p53.[3][5] This document outlines protocols for studying the effects of this compound on cancer cells in vitro.

Data Presentation

Table 1: In Vitro Efficacy of Sophocarpine in Prostate Cancer Cell Lines
Cell LineAssayConcentrationResultReference
DU145CCK-8IC50 = 277.69 µMDose-dependent decrease in cell viability[3]
PC3CCK-8IC50 = 174.41 µMDose-dependent decrease in cell viability[3]
DU145Flow Cytometry (Apoptosis)100 µM4.15 ± 0.53% apoptotic cells[3]
200 µM8.14 ± 0.58% apoptotic cells[3]
PC3Flow Cytometry (Apoptosis)100 µM11.19 ± 1.57% apoptotic cells[3]
200 µM31.45 ± 5.58% apoptotic cells[3]
DU145Colony Formation100 µM337.00 ± 24.33 colonies[3]
200 µM116.33 ± 8.33 colonies[3]
PC3Colony Formation200 µM59.33 ± 11.24 colonies[3]
DU145Transwell Invasion100 µM203.00 ± 21.18 invaded cells[3]
200 µM40.25 ± 5.32 invaded cells[3]
PC3Transwell Invasion100 µM60.33 ± 4.51 invaded cells[3]
200 µM33.33 ± 6.66 invaded cells[3]
DU145Wound Healing100 µM52.15 ± 2.49% healing area[3]
200 µM19.33 ± 6.82% healing area[3]
PC3Wound Healing200 µM55.69 ± 3.01% healing area[3]
Table 2: Effect of Sophocarpine on Apoptosis-Related Protein Expression in Prostate Cancer Cells
Cell LineTreatmentBax ExpressionBcl-2 Expressionp53 ExpressionReference
PC93, TSU-Pr1Sophocarpine (concentration-dependent)Significant IncreaseSignificant ReductionSignificant Increase[1]
DU145, PC3SophocarpineIncreasedDecreasedNot specified[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., DU145, PC3)

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the sophocarpine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve sophocarpine).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time.

  • Harvest the cells by trypsinization and collect the cell suspension.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[9] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Apoptosis Assay (TUNEL Assay)

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells grown on coverslips or in a 96-well plate

  • This compound

  • TUNEL Assay Kit

  • 4% Paraformaldehyde in PBS (Fixative)

  • 0.25% Triton™ X-100 in PBS (Permeabilization buffer)

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound as desired.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[10]

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.[10]

  • Wash the cells with PBS.

  • Follow the manufacturer's instructions for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain the nuclei with a DNA stain like DAPI or Hoechst, if desired.

  • Mount the coverslips or image the plate using a fluorescence microscope. Apoptotic cells will show fluorescently labeled fragmented DNA.

Western Blot Analysis

This protocol is for detecting changes in the expression of specific proteins (e.g., Bax, Bcl-2, p53, p-AKT) following sophocarpine treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-p53, anti-AKT, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

sophocarpine_pathway Sophocarpine Sophocarpine Monohydrate PI3K PI3K Sophocarpine->PI3K Inhibits p53 p53 Sophocarpine->p53 Activates Bcl2 Bcl-2 Sophocarpine->Bcl2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation Promotes Bax Bax p53->Bax Activates Apoptosis Apoptosis Bax->Apoptosis Promotes Bcl2->Apoptosis Inhibits

Caption: Sophocarpine's anti-cancer signaling pathways.

experimental_workflow cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis cluster_protein Protein Expression seed_cells1 Seed Cells (96-well plate) treat1 Treat with Sophocarpine seed_cells1->treat1 mtt_assay MTT Assay treat1->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance seed_cells2 Seed Cells (6-well plate) treat2 Treat with Sophocarpine seed_cells2->treat2 stain Annexin V-FITC/PI Staining treat2->stain flow_cytometry Flow Cytometry stain->flow_cytometry seed_cells3 Seed Cells treat3 Treat with Sophocarpine seed_cells3->treat3 lyse Cell Lysis treat3->lyse western_blot Western Blot lyse->western_blot

References

Application Notes and Protocols: Assessing the Anti-proliferative Effects of Sophocarpine Monohydrate on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from the medicinal herb Sophora alopecuroides, has demonstrated significant anti-tumor properties across a variety of cancer types. These application notes provide a comprehensive overview of the anti-proliferative effects of sophocarpine monohydrate on various cancer cell lines. This document outlines detailed protocols for key in vitro assays to assess its efficacy and elucidates the underlying molecular mechanisms of action, with a focus on key signaling pathways. The provided data and methodologies aim to equip researchers with the necessary tools to effectively evaluate this compound as a potential therapeutic agent in cancer research and drug development.

Data Presentation

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across several human cancer cell lines. The following tables summarize the key findings from multiple studies, providing a comparative analysis of its potency and efficacy.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)
Castration-Resistant Prostate CancerDU145277.69[1]
Castration-Resistant Prostate CancerPC3174.41[1]
Lung CancerA5493680[2]
Colorectal CancerHCT1162.547[3]
Colorectal CancerLoVo2.851[3]

Table 2: Effect of this compound on Apoptosis of Cancer Cell Lines

Cell LineConcentration (µM)Apoptosis Rate (%)
DU145 Control1.67 ± 0.29
1004.15 ± 0.53
2008.14 ± 0.58
PC3 Control6.11 ± 1.45
10011.19 ± 1.57
20031.45 ± 5.58
MKN45 Control4.37 ± 1.25
(1.25 mg/ml)~520015.80 ± 0.78
(2.45 mg/ml)~1020033.77 ± 1.21
BGC-823 Control3.44 ± 0.86
(1.25 mg/ml)~520012.82 ± 1.78
(2.45 mg/ml)~1020024.21 ± 1.58

Table 3: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cell Lines

Cell LineConcentration (mg/ml)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MKN45 055.2 ± 2.330.1 ± 1.814.7 ± 1.5
1.2368.4 ± 2.920.5 ± 1.611.1 ± 1.2
2.4575.1 ± 3.215.3 ± 1.49.6 ± 1.1
BGC-823 058.7 ± 2.528.9 ± 1.712.4 ± 1.3
1.0370.2 ± 3.118.7 ± 1.511.1 ± 1.2
2.0778.3 ± 3.513.1 ± 1.38.6 ± 1.0

Signaling Pathways

This compound exerts its anti-proliferative effects by modulating key signaling pathways involved in cancer cell growth, survival, and apoptosis. The primary mechanisms identified are the inhibition of the PI3K/AKT/mTOR pathway and the induction of the intrinsic apoptosis pathway through the regulation of Bcl-2 family proteins and p53.

PI3K_AKT_mTOR_Pathway cluster_membrane Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Sophocarpine Sophocarpine Sophocarpine->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Caption: Sophocarpine inhibits the PI3K/AKT/mTOR signaling pathway.

Apoptosis_Pathway Sophocarpine Sophocarpine p53 p53 Sophocarpine->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Sophocarpine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) p53->Bax Activates p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Cytochrome c release Bcl2->Mitochondrion Inhibits Cytochrome c release Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Sophocarpine induces apoptosis via p53 and Bcl-2 family proteins.

Experimental Workflow

A standardized workflow is recommended for assessing the anti-proliferative effects of this compound. This workflow ensures reproducibility and allows for a comprehensive evaluation of the compound's activity.

Experimental_Workflow Start Start: Cancer Cell Line Culture Treatment Treat with Sophocarpine (Varying Concentrations & Durations) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Colony Colony Formation Assay (Clonogenic Survival) Treatment->Colony Flow_Cycle Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cycle Flow_Apoptosis Flow Cytometry (Apoptosis Assay) Treatment->Flow_Apoptosis Western Western Blot (Protein Expression) Treatment->Western Data Data Analysis & Interpretation MTT->Data Colony->Data Flow_Cycle->Data Flow_Apoptosis->Data Western->Data

Caption: General workflow for assessing sophocarpine's anti-cancer effects.

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the sophocarpine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve sophocarpine, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Colony Formation Assay for Clonogenic Survival

This assay assesses the ability of single cells to undergo unlimited division and form colonies.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Complete culture medium

  • Trypsin-EDTA

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS

Protocol:

  • Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete culture medium.

  • Allow the cells to attach for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with various concentrations of this compound.

  • Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.

  • After the incubation period, wash the wells twice with PBS.

  • Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.

  • Remove the methanol and stain the colonies with 1 mL of crystal violet solution for 20 minutes.

  • Gently wash the wells with water and allow them to air dry.

  • Count the number of colonies (typically containing >50 cells) in each well.

  • Calculate the colony formation efficiency as a percentage of the control.

Flow Cytometry for Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Complete culture medium

  • Trypsin-EDTA

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in each phase.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Complete culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest both floating and adherent cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PI3K, AKT, mTOR, p-AKT, p-mTOR, Bax, Bcl-2, p53, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with this compound, then wash with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

This compound demonstrates significant anti-proliferative and pro-apoptotic effects in a range of cancer cell lines. Its mechanism of action involves the modulation of critical signaling pathways such as the PI3K/AKT/mTOR and the intrinsic apoptosis pathways. The protocols and data presented here provide a robust framework for researchers to further investigate and validate the therapeutic potential of this compound in oncology. Consistent application of these standardized methods will facilitate the generation of reliable and comparable data, accelerating the translation of these promising preclinical findings.

References

Application Notes and Protocols: Evaluation of the Anti-inflammatory Effect of Sophocarpine Monohydrate in RAW 264.7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sophocarpine (B1681056), a tetracyclic quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides L., has demonstrated notable anti-inflammatory properties.[1][2] This document provides a detailed protocol for evaluating the anti-inflammatory effects of sophocarpine monohydrate in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The described methodologies cover the assessment of cell viability, measurement of key inflammatory mediators, and analysis of underlying signaling pathways.

Principle

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4] This inflammatory response is largely mediated by the activation of intracellular signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] Sophocarpine has been shown to inhibit the production of these inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways.[1][2]

This protocol outlines the necessary steps to treat RAW 264.7 cells with this compound, induce an inflammatory response with LPS, and subsequently quantify the inhibitory effect of sophocarpine on the production of inflammatory markers and the activation of key signaling proteins.

Data Presentation

Table 1: Effect of this compound on Cell Viability
Concentration of Sophocarpine (µg/mL)Cell Viability (%)
0 (Control)100
10
25
50
100
200
Table 2: Effect of this compound on NO, PGE2, TNF-α, and IL-6 Production in LPS-stimulated RAW 264.7 Cells
TreatmentNO (µM)PGE2 (pg/mL)TNF-α (pg/mL)IL-6 (pg/mL)
Control (no LPS)
LPS (1 µg/mL)
LPS + Sophocarpine (25 µg/mL)
LPS + Sophocarpine (50 µg/mL)
LPS + Sophocarpine (100 µg/mL)
Table 3: Effect of this compound on the Phosphorylation of NF-κB and MAPK Signaling Proteins
Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-JNK/JNK Ratio
Control (no LPS)
LPS (1 µg/mL)
LPS + Sophocarpine (50 µg/mL)
LPS + Sophocarpine (100 µg/mL)

Experimental Protocols

Materials and Reagents
  • RAW 264.7 cells (ATCC)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent System (Promega)

  • PGE2, TNF-α, and IL-6 ELISA kits (R&D Systems or equivalent)

  • RIPA Lysis and Extraction Buffer (Thermo Fisher Scientific)

  • Protease and Phosphatase Inhibitor Cocktail (Thermo Fisher Scientific)

  • BCA Protein Assay Kit (Thermo Fisher Scientific)

  • Primary antibodies: anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-p38, anti-phospho-p38, anti-JNK, anti-phospho-JNK, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) Western Blotting Substrate

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed cells in plates cell_culture->cell_seeding drug_treatment Pre-treat with Sophocarpine cell_seeding->drug_treatment lps_stimulation Stimulate with LPS drug_treatment->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_assay NO Measurement (Griess) lps_stimulation->no_assay elisa PGE2 & Cytokine ELISA lps_stimulation->elisa western_blot Western Blot (Signaling) lps_stimulation->western_blot data_quant Quantification & Comparison viability->data_quant no_assay->data_quant elisa->data_quant western_blot->data_quant conclusion Conclusion data_quant->conclusion

Caption: Experimental workflow for evaluating sophocarpine's anti-inflammatory effect.

Cell Culture and Maintenance
  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain optimal growth.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/mL and incubate overnight.[7]

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) for 24 hours.[7]

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[8]

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Inflammatory Mediators
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10^5 cells/well and allow them to adhere overnight.[9]

  • Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.[3][10]

  • Collect the cell culture supernatants for the measurement of NO, PGE2, TNF-α, and IL-6.

  • Mix 50 µL of the collected cell supernatant with 50 µL of Griess reagent I and 50 µL of Griess reagent II in a 96-well plate.[11]

  • Incubate the plate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.[12]

  • Measure the concentrations of PGE2, TNF-α, and IL-6 in the collected cell supernatants using commercially available ELISA kits according to the manufacturer's instructions.[13][14][15]

Western Blot Analysis of Signaling Pathways
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 × 10^6 cells/well and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for a shorter duration (e.g., 15-60 minutes for MAPK and NF-κB phosphorylation).[10][16]

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, and JNK overnight at 4°C. Use β-actin as a loading control.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus cluster_products Inflammatory Products LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_upstream Upstream Kinases TLR4->MAPK_upstream IKK IKK TLR4->IKK p38 p38 MAPK_upstream->p38 JNK JNK MAPK_upstream->JNK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Sophocarpine Sophocarpine Sophocarpine->p38 Inhibits Sophocarpine->JNK Inhibits Sophocarpine->IKK Inhibits Gene_expression Gene Transcription NFkB_nuc->Gene_expression Activates iNOS iNOS Gene_expression->iNOS COX2 COX-2 Gene_expression->COX2 TNFa TNF-α Gene_expression->TNFa IL6 IL-6 Gene_expression->IL6 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Caption: Sophocarpine's inhibition of LPS-induced inflammatory signaling pathways.

References

Sophocarpine Monohydrate: A Tool for Investigating the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from the traditional Chinese herb Sophora alopecuroides L., has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[1][2] Emerging evidence strongly indicates that sophocarpine exerts its anti-tumor effects, at least in part, by modulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][2][3][4] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5][6] These characteristics make sophocarpine monohydrate a valuable pharmacological tool for researchers studying the intricacies of the PI3K/AKT/mTOR cascade and for professionals in drug development exploring novel therapeutic strategies.

These application notes provide a comprehensive overview of the use of this compound in studying the PI3K/AKT/mTOR signaling pathway. This document offers detailed protocols for key experiments, a summary of quantitative data from published studies, and visual diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a clear comparison of its efficacy.

Table 1: Effect of Sophocarpine on Cancer Cell Viability

Cell LineCancer TypeAssayIC50 (µM)Reference
DU145Castration-Resistant Prostate CancerCCK-8277.69[1]
PC3Castration-Resistant Prostate CancerCCK-8174.41[1]
U251GlioblastomaCCK-8Not explicitly stated, but significant inhibition at 2mM[7]
C6GlioblastomaCCK-8Not explicitly stated, but significant inhibition at 2mM[7]
MKN45Gastric CancerCCK-8Not explicitly stated, but dose-dependent inhibition
BGC-823Gastric CancerCCK-8Not explicitly stated, but dose-dependent inhibition

Table 2: Effect of Sophocarpine on Apoptosis in Cancer Cells

Cell LineCancer TypeSophocarpine ConcentrationApoptosis Rate (%)Reference
MKN45Gastric Cancer1.25 mg/ml15.80 ± 0.78
MKN45Gastric Cancer2.45 mg/ml33.77 ± 1.21
BGC-823Gastric Cancer1.25 mg/ml12.82 ± 1.78
BGC-823Gastric Cancer2.45 mg/ml24.21 ± 1.58

Table 3: Effect of Sophocarpine on PI3K/AKT/mTOR Pathway Protein Expression

Cell LineCancer TypeSophocarpine ConcentrationEffect on Protein ExpressionReference
DU145Castration-Resistant Prostate Cancer200 µMDecreased PI3K, p-AKT, and p-mTOR[1]
PC3Castration-Resistant Prostate Cancer200 µMDecreased PI3K, p-AKT, and p-mTOR[1]
U251Glioblastoma2 mMUpregulated PTEN, downregulated p-AKT and AKT[7]
C6Glioblastoma2 mMUpregulated PTEN, downregulated p-AKT and AKT[7]
Gastric Cancer CellsGastric CancerDose-dependentSuppressed PI3K/AKT signaling

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their study of this compound and the PI3K/AKT/mTOR pathway.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the effect of sophocarpine on cancer cell proliferation.[1]

Objective: To determine the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., DU145, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution prepared in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 2,000 - 5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared sophocarpine dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)

This protocol is based on methods used to assess sophocarpine-induced apoptosis.[1]

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blotting for PI3K/AKT/mTOR Pathway Proteins

This protocol is a standard method for analyzing changes in protein expression levels.[1][7]

Objective: To determine the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound as described in previous protocols.

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like GAPDH.

Visualizations

The following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for studying the effects of this compound.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Sophocarpine Sophocarpine Monohydrate Sophocarpine->PI3K PTEN PTEN Sophocarpine->PTEN PTEN->PIP3 Experimental_Workflow start Start: Select Cancer Cell Line culture Cell Culture start->culture treat Treat with Sophocarpine Monohydrate (Dose-Response) culture->treat viability Cell Viability Assay (e.g., CCK-8) treat->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry) treat->apoptosis western Western Blot Analysis (PI3K, p-AKT, p-mTOR) treat->western data Data Analysis and Interpretation viability->data apoptosis->data western->data end Conclusion data->end

References

Application Note: Evaluating Anti-Invasive Properties of Sophocarpine Monohydrate Using a Transwell Invasion Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for conducting a Transwell invasion assay to assess the anti-invasive potential of sophocarpine (B1681056) monohydrate on cancer cells. Sophocarpine, a natural alkaloid, has demonstrated potential in cancer therapy by inhibiting tumor cell proliferation, migration, and invasion[1][2][3]. The Transwell assay is a crucial in vitro tool for quantifying the invasive capabilities of cancer cells and evaluating the efficacy of therapeutic compounds[4].

Experimental Protocols

This section details the step-by-step methodology for the Transwell invasion assay, from reagent preparation to data analysis.

Materials and Reagents
  • 24-well Transwell® inserts (8.0 µm pore size)

  • 24-well tissue culture plates

  • Corning® Matrigel® Basement Membrane Matrix

  • Selected cancer cell line (e.g., PC-3 for prostate cancer, LoVo for colon cancer)

  • Sophocarpine Monohydrate

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum (FBS))

  • Serum-free cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Fixing Solution: 70% Ethanol (B145695) or 4% Paraformaldehyde

  • Staining Solution: 0.1% Crystal Violet in 20% Methanol

  • Sterile cotton swabs

  • Inverted microscope with a camera

Preparation of Reagents
  • This compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 50-100 mM).

    • Aliquot and store at -20°C.

    • On the day of the experiment, thaw an aliquot and dilute it to the desired working concentrations (e.g., 10 µM, 20 µM, 50 µM) using serum-free medium.

    • Note: The final DMSO concentration in the culture should be consistent across all treatment groups, including a vehicle control, and should not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Matrigel Coating Solution:

    • Thaw the Matrigel® matrix on ice at 4°C overnight.[5]

    • Using pre-chilled pipette tips and tubes, dilute the Matrigel® with ice-cold, serum-free medium at a 1:3 ratio.[6]

    • Mix gently to avoid introducing air bubbles. Keep the solution on ice.[7]

Transwell Invasion Assay Protocol

Day 1: Coating Inserts and Seeding Cells

  • Coating Inserts:

    • Place sterile 24-well Transwell® inserts into the wells of a 24-well plate.

    • Carefully add 50-100 µL of the diluted Matrigel® coating solution onto the center of the upper surface of each insert membrane.[6][8]

    • Incubate the plate at 37°C for at least 1-2 hours to allow the Matrigel® to solidify into a gel.[6][7] Do not let the gel dry out.

  • Cell Preparation:

    • Culture cells until they reach 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

    • Harvest the cells using Trypsin-EDTA, wash with PBS, and centrifuge.

    • Resuspend the cell pellet in serum-free medium and perform a cell count.

  • Cell Seeding:

    • Resuspend the cells in serum-free medium containing the desired concentrations of this compound (and a vehicle control).

    • The final cell density should be approximately 2.5 - 5 x 10⁴ cells per insert in a volume of 100-200 µL.[6]

    • Carefully add the cell suspension to the upper chamber of the Matrigel®-coated inserts.

  • Assay Assembly:

    • Add 600 µL of complete medium containing 10% FBS (as a chemoattractant) to the lower chamber of each well.[6]

    • Ensure no air bubbles are trapped beneath the insert membrane.[7]

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours. The incubation time should be optimized based on the cell line's invasive potential.[6]

Day 2/3: Fixation, Staining, and Quantification

  • Removal of Non-Invading Cells:

    • After incubation, carefully remove the inserts from the plate.

    • Use a sterile, moistened cotton swab to gently wipe the inside of the insert, removing the Matrigel® and any non-invading cells.[8] Repeat with a fresh swab to ensure complete removal.

  • Fixation:

    • Transfer the inserts to a new 24-well plate containing 700 µL of 70% ethanol in each well.[6][9]

    • Incubate for 10-20 minutes at room temperature to fix the invaded cells on the bottom surface of the membrane.

  • Staining:

    • Remove the fixation solution. Transfer the inserts to a plate containing 700 µL of 0.1% Crystal Violet solution.

    • Stain for 10-20 minutes at room temperature.[6]

    • Gently wash the inserts by dipping them in a beaker of distilled water multiple times to remove excess stain.[6]

  • Imaging and Quantification:

    • Allow the inserts to air dry completely.

    • Using an inverted microscope, capture images from several (e.g., 4-5) representative fields for each insert at 10x or 20x magnification.[6]

    • Count the number of stained (invaded) cells in each field using image analysis software (e.g., ImageJ).

    • Calculate the average number of invaded cells per field for each treatment condition. The results can be expressed as a percentage of invasion relative to the vehicle control.

Data Presentation

Quantitative data from the Transwell invasion assay should be summarized to compare the effects of different concentrations of this compound.

Table 1: Effect of this compound on Cancer Cell Invasion

Treatment Group Concentration Mean Invaded Cells (per field) ± SD % Invasion Inhibition
Untreated Control 0 µM e.g., 150 ± 12 0%
Vehicle Control (DMSO) 0.1% e.g., 148 ± 15 1.3%
Sophocarpine 10 µM e.g., 110 ± 9 25.7%
Sophocarpine 20 µM e.g., 75 ± 8 49.3%
Sophocarpine 50 µM e.g., 32 ± 5 78.4%

% Inhibition is calculated relative to the vehicle control group. Note: The data shown are for illustrative purposes only.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the key steps of the Transwell invasion assay protocol.

G cluster_prep Day 1: Preparation & Seeding cluster_analysis Day 2/3: Analysis A 1. Coat Transwell Insert with Matrigel B 2. Incubate at 37°C (1-2 hours) A->B C 3. Prepare Cells & Treatment (Sophocarpine) B->C D 4. Seed Cells in Upper Chamber C->D E 5. Add Chemoattractant to Lower Chamber D->E F 6. Incubate at 37°C (24-48 hours) E->F G 7. Remove Non-Invaded Cells with Swab F->G Invasion Period Ends H 8. Fix Invaded Cells (70% Ethanol) G->H I 9. Stain Cells (Crystal Violet) H->I J 10. Image & Quantify Invaded Cells I->J

Caption: Workflow for the Matrigel Transwell Invasion Assay.

Sophocarpine-Modulated Signaling Pathway

Sophocarpine has been shown to inhibit cancer cell invasion by modulating key signaling pathways. One such critical pathway is the PI3K/AKT/mTOR axis, which plays a central role in cell survival, proliferation, and the Epithelial-Mesenchymal Transition (EMT), a key process in invasion[1][10][11].

G cluster_pathway Intracellular Signaling Sophocarpine Sophocarpine Monohydrate PI3K PI3K Sophocarpine->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR EMT EMT Proteins (e.g., N-cadherin, Vimentin) mTOR->EMT Invasion Cell Invasion EMT->Invasion promotes

Caption: Sophocarpine inhibits the PI3K/AKT/mTOR pathway to reduce cell invasion.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Sophocarpine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of sophocarpine (B1681056) monohydrate.

Frequently Asked Questions (FAQs)

1. What is the aqueous solubility of sophocarpine monohydrate?

Sophocarpine is described as being slightly soluble in water.[1] Quantitative data from various sources indicate that its solubility is low, necessitating enhancement for many pharmaceutical applications. It is, however, easily soluble in dilute acids, suggesting a pH-dependent solubility profile.[1]

2. What are the common strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound. These include:

  • pH Adjustment: Leveraging the basic nature of sophocarpine to increase solubility in acidic environments.[1]

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[2][3]

  • Inclusion Complexation: Forming a complex with cyclodextrins to encapsulate the hydrophobic sophocarpine molecule.

  • Solid Dispersion: Dispersing sophocarpine in a hydrophilic polymer matrix to improve wettability and dissolution.[4][5]

  • Salt Formation: Creating a salt form of sophocarpine with improved solubility characteristics. Research has shown that a sophocarpine-L-(-) malic acid monohydrate salt can achieve a 6.7-fold increase in solubility compared to the free base.

3. How does pH affect the solubility of sophocarpine?

As an alkaloid, sophocarpine's solubility is expected to be pH-dependent. In acidic solutions, the nitrogen atoms in its structure become protonated, forming a more soluble salt. Therefore, lowering the pH of the aqueous medium can significantly increase the solubility of sophocarpine.[1]

4. Which cyclodextrins are suitable for this compound?

While specific studies on sophocarpine are limited, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices for enhancing the solubility of hydrophobic drugs due to their high aqueous solubility and safety profiles.[6] Phase solubility studies are recommended to determine the most effective cyclodextrin (B1172386) and the optimal drug-to-cyclodextrin ratio.

5. What are suitable carriers for creating solid dispersions of sophocarpine?

Common hydrophilic polymers used for solid dispersions include polyvinylpyrrolidone (B124986) (PVP) (e.g., PVP K30) and polyethylene (B3416737) glycols (PEGs) (e.g., PEG 4000, PEG 6000).[7][8] The choice of carrier depends on factors like drug-polymer miscibility and the desired dissolution rate.

Troubleshooting Guides

Issue: Low Solubility in Neutral Aqueous Media

Problem: this compound exhibits poor solubility in buffers at or near neutral pH (e.g., phosphate-buffered saline, pH 7.4).

Possible Cause Troubleshooting Step Expected Outcome
Intrinsic low solubility of the free base Lower the pH of the aqueous medium using a pharmaceutically acceptable acid (e.g., citric acid, hydrochloric acid).Increased solubility due to the formation of a soluble salt.
Insufficient wetting of the powder Incorporate a small amount of a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the medium.Improved wetting and dispersion of the solid particles, leading to faster dissolution.
Aggregation of particles Reduce the particle size of the this compound powder through micronization.Increased surface area available for dissolution, potentially increasing the dissolution rate.
Issue: Precipitation of Sophocarpine Upon Dilution of a Stock Solution

Problem: A stock solution of this compound (e.g., in DMSO) precipitates when diluted into an aqueous buffer.

Possible Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility of the compound Pre-formulate the sophocarpine in the aqueous buffer using a solubilization technique (e.g., with cyclodextrins or as a solid dispersion) before adding it to the final medium.The pre-formulated sophocarpine will have higher aqueous solubility, preventing precipitation upon dilution.
Use of a high concentration of organic solvent in the stock Decrease the concentration of the stock solution and/or use a co-solvent system in the final aqueous medium.The co-solvent will help to maintain the solubility of sophocarpine upon dilution.
pH shift upon dilution Ensure the final aqueous medium is buffered to a pH where sophocarpine is sufficiently soluble.Maintaining an acidic pH will keep the sophocarpine in its more soluble, protonated form.

Experimental Protocols & Data

pH-Dependent Solubility Determination

Objective: To determine the solubility of this compound at different pH values.

Methodology (Shake-Flask Method):

  • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate (B1201080) buffers).

  • Add an excess amount of this compound powder to a known volume of each buffer in a sealed container.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation and/or filtration (using a 0.22 µm filter).

  • Quantify the concentration of dissolved sophocarpine in the supernatant/filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[9]

Data Presentation:

pHTemperature (°C)Solubility (mg/mL) - Hypothetical Data
2.02515.2
4.0258.5
6.0251.1
7.4250.3
8.0250.2
Co-solvency for Solubility Enhancement

Objective: To evaluate the effect of co-solvents on the aqueous solubility of this compound.

Methodology:

  • Prepare aqueous solutions containing varying concentrations of a co-solvent (e.g., ethanol, propylene (B89431) glycol, or PEG 400) ranging from 0% to 50% (v/v).

  • Perform the shake-flask method as described above for each co-solvent mixture.

  • Quantify the dissolved sophocarpine concentration using a suitable analytical method.

Data Presentation:

Co-solventConcentration (% v/v)Solubility (mg/mL) - Hypothetical Data
Ethanol100.8
Ethanol202.5
Ethanol305.1
Propylene Glycol100.9
Propylene Glycol203.2
Propylene Glycol306.8
Inclusion Complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To determine the effect of HP-β-CD on the solubility of this compound through phase solubility studies.

Methodology:

  • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 0 to 50 mM).

  • Add an excess of this compound to each HP-β-CD solution.

  • Equilibrate the samples by shaking at a constant temperature for 24-48 hours.

  • Filter the samples to remove undissolved drug.

  • Analyze the concentration of dissolved sophocarpine in each filtrate by HPLC.

  • Plot the concentration of dissolved sophocarpine against the concentration of HP-β-CD to generate a phase solubility diagram.

Data Presentation:

HP-β-CD (mM)Sophocarpine (mg/mL) - Hypothetical Data
00.3
101.5
202.8
304.2
405.5
506.9
Solid Dispersion for Solubility Enhancement

Objective: To prepare and evaluate a solid dispersion of this compound with PVP K30 to improve its dissolution rate.

Methodology (Solvent Evaporation Method):

  • Dissolve this compound and PVP K30 in a common volatile solvent (e.g., methanol (B129727) or ethanol) at a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid film.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous nature and absence of chemical interaction.

  • Perform dissolution studies on the pure drug, a physical mixture, and the solid dispersion in a suitable dissolution medium (e.g., pH 6.8 buffer).

Data Presentation:

FormulationDrug-to-Carrier Ratio (w/w)% Drug Release at 30 min - Hypothetical Data
Pure Sophocarpine-15
Physical Mixture1:335
Solid Dispersion1:385

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_ph Prepare Buffers (pH 2-8) add_drug Add Excess Sophocarpine prep_ph->add_drug prep_co Prepare Co-solvent Mixtures prep_co->add_drug prep_cd Prepare HP-β-CD Solutions prep_cd->add_drug prep_sd Prepare Solid Dispersion equilibrate Equilibrate (Shake-Flask) prep_sd->equilibrate Dissolution Study add_drug->equilibrate separate Separate Solid/Liquid equilibrate->separate quantify Quantify with HPLC separate->quantify plot Plot Data quantify->plot

Caption: General experimental workflow for solubility determination.

troubleshooting_logic start Low Sophocarpine Solubility check_ph Is the medium acidic? start->check_ph adjust_ph Adjust pH to < 7 check_ph->adjust_ph No use_cosolvent Use Co-solvent System check_ph->use_cosolvent Yes success Solubility Improved adjust_ph->success use_cd Formulate with Cyclodextrin use_cosolvent->use_cd use_sd Prepare Solid Dispersion use_cd->use_sd use_sd->success

Caption: Troubleshooting logic for low sophocarpine solubility.

signaling_pathways cluster_inflammatory Anti-inflammatory Effects cluster_cancer Anticancer Effects sophocarpine Sophocarpine tlr4_mapk TLR4/MAPK Pathway sophocarpine->tlr4_mapk nf_kb NF-κB Pathway sophocarpine->nf_kb pi3k_akt PI3K/AKT Pathway sophocarpine->pi3k_akt ampk AMPK Pathway sophocarpine->ampk inflammation ↓ Pro-inflammatory Cytokines tlr4_mapk->inflammation nf_kb->inflammation proliferation ↓ Cell Proliferation pi3k_akt->proliferation apoptosis ↑ Apoptosis ampk->apoptosis

Caption: Relevant signaling pathways modulated by sophocarpine.

References

Technical Support Center: Sophocarpine Monohydrate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sophocarpine (B1681056) monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of sophocarpine monohydrate in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges related to the stability of this compound in aqueous solutions.

Q1: My this compound solution appears to be degrading over time. What are the likely causes?

A1: Degradation of this compound in an aqueous solution can be influenced by several factors, including pH, temperature, and exposure to light. Like many alkaloids, sophocarpine's stability is pH-dependent, and it may be susceptible to hydrolysis under certain conditions. Elevated temperatures can accelerate degradation, and exposure to UV or ambient light can also lead to photodecomposition.

Troubleshooting Steps:

  • pH Control: Ensure the pH of your aqueous solution is within a stable range for sophocarpine. If you are unsure of the optimal pH, it is recommended to conduct a pH stability study.

  • Temperature Management: Store your solutions at controlled, cool temperatures. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.

Q2: What are the expected degradation products of sophocarpine in an aqueous solution?

A2: The exact degradation pathway of sophocarpine in aqueous solution is not extensively documented in publicly available literature. However, based on the structure of related alkaloids, potential degradation pathways could involve hydrolysis of the lactam ring or oxidation. To identify specific degradation products in your samples, analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are recommended.

Q3: How can I prepare a stable aqueous formulation of this compound for my experiments?

A3: To enhance the stability of your this compound solution, consider the following:

  • Buffering: Use a suitable buffer system to maintain a stable pH.

  • Excipient Compatibility: Be mindful of the excipients used in your formulation. Some excipients can interact with the active pharmaceutical ingredient (API) and affect its stability. It is advisable to conduct compatibility studies with your chosen excipients.

  • Antioxidants: If oxidative degradation is a concern, the addition of antioxidants might be beneficial.

  • Storage Conditions: Always store the solution under recommended temperature and light-protected conditions.

Experimental Protocols

For researchers investigating the stability of this compound, the following are generalized protocols for forced degradation studies. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) in an aqueous solution.

Materials:

  • This compound

  • HPLC grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in HPLC grade water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC grade water. Keep the solution at a specified temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C) for a defined period.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the amount of undegraded sophocarpine and to detect the formation of any degradation products.

Data Presentation

Table 1: Illustrative Forced Degradation Data for this compound

Stress ConditionTime (hours)Sophocarpine Remaining (%)No. of Degradation Products
0.1 M HCl (60°C) 295.21
885.12
2470.53
0.1 M NaOH (60°C) 288.42
865.74
2440.25
Water (60°C) 2498.50
3% H₂O₂ (RT) 2492.12
Photolytic 2490.31
Thermal (70°C) 2496.81

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Logical Workflow for Troubleshooting Sophocarpine Solution Instability

This diagram outlines a systematic approach to identifying and resolving stability issues with your this compound aqueous solutions.

G cluster_0 Troubleshooting Workflow A Instability Observed (e.g., precipitation, color change, loss of potency) B Check pH of the Solution A->B C Is pH within expected range? B->C Yes D Adjust pH with Buffer B->D No E Review Storage Conditions C->E D->E F Is solution protected from light and stored at a cool temperature? E->F Yes G Implement Light Protection (Amber Vials) & Controlled Temperature Storage E->G No H Investigate Potential Excipient Incompatibility F->H G->H I Are there reactive excipients in the formulation? H->I Yes K Problem Resolved H->K No J Conduct Excipient Compatibility Studies I->J J->K

Caption: Troubleshooting workflow for sophocarpine solution instability.

Experimental Workflow for a Forced Degradation Study

This diagram illustrates the key steps involved in conducting a forced degradation study for this compound.

G cluster_1 Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions prep Prepare Sophocarpine Monohydrate Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) prep->base neutral Neutral Hydrolysis (Water, 60°C) prep->neutral oxidative Oxidative (e.g., 3% H₂O₂, RT) prep->oxidative photo Photolytic (UV/Vis Light) prep->photo thermal Thermal (e.g., 70°C) prep->thermal sampling Sample at Predetermined Time Points acid->sampling base->sampling neutral->sampling oxidative->sampling photo->sampling thermal->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis results Identify & Quantify Degradation Products analysis->results pathway Elucidate Degradation Pathway results->pathway

Caption: Workflow for a forced degradation study of sophocarpine.

Technical Support Center: Enhancing the Oral Bioavailability of Sophocarpine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the challenges associated with the poor oral bioavailability of sophocarpine (B1681056) monohydrate. This guide includes frequently asked questions (FAQs), detailed troubleshooting guides for common formulation issues, and generalized experimental protocols for developing advanced drug delivery systems.

Frequently Asked Questions (FAQs)

Q1: What is sophocarpine monohydrate and why is its oral bioavailability a concern?

Sophocarpine is a quinolizidine (B1214090) alkaloid derived from the traditional Chinese medicine Sophora flavescens Ait. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects. However, its clinical application via the oral route is hampered by poor bioavailability. This is primarily attributed to its low aqueous solubility and potential for presystemic metabolism.

Q2: What are the key pharmacokinetic parameters of unmodified this compound?

Pharmacokinetic studies in animal models have shown that sophocarpine is rapidly absorbed and eliminated. Its distribution in the body follows a two-compartment model with a short half-life.[1] While specific values can vary between studies and animal models, a study in rats reported a maximum plasma concentration (Cmax) of 4.54 μM, a time to reach Cmax (Tmax) of 0.5 hours, and a half-life (t1/2) of 1.17 hours.[1][2]

Q3: What are the main strategies to improve the oral bioavailability of this compound?

Several advanced drug delivery technologies can be employed to enhance the oral bioavailability of poorly soluble drugs like sophocarpine. The most promising approaches include:

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.

  • Liposomes: Vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs, protecting them from degradation and improving their absorption.

  • Solid Lipid Nanoparticles (SLNs): Colloidal carriers with a solid lipid core that can encapsulate lipophilic drugs, offering advantages like controlled release and improved stability.

Q4: Are there any established nanoparticle formulations for this compound with published pharmacokinetic data?

To date, there is a notable lack of publicly available, detailed studies on the formulation of this compound into SNEDDS, liposomes, or SLNs with corresponding in vivo pharmacokinetic data. While the principles of these technologies are well-established for other poorly soluble drugs, specific formulations and their performance for this compound have not been extensively reported in scientific literature. Researchers should consider the protocols provided in this guide as a starting point for their own formulation development and optimization.

Troubleshooting Guides

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
Issue Potential Cause(s) Suggested Solution(s)
Poor self-emulsification or long emulsification time - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low hydrophilic-lipophilic balance (HLB) of the surfactant system.- High viscosity of the formulation.- Systematically vary the ratios of the components using a ternary phase diagram to identify the optimal self-emulsifying region.- Use a combination of surfactants to achieve a higher HLB value (typically 12-18 for o/w nanoemulsions).- Select a co-surfactant with lower viscosity or slightly increase the temperature during preparation (ensure drug stability).
Drug precipitation upon dilution - Drug is not fully solubilized in the SNEDDS pre-concentrate.- Supersaturation of the drug upon dilution in the aqueous phase.- Increase the proportion of the oil or co-solvent with the highest solubilizing capacity for sophocarpine.- Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.- Evaluate different oils and surfactants for their ability to maintain the drug in a solubilized state upon dispersion.
Large droplet size or high polydispersity index (PDI) - Inefficient emulsification due to incorrect excipient selection or ratios.- Insufficient energy input during emulsification (though SNEDDS are designed for spontaneous emulsification, gentle agitation is required).- Optimize the surfactant-to-oil ratio; a higher ratio often leads to smaller droplets.- Experiment with different surfactants and co-surfactants.- Ensure uniform mixing of the pre-concentrate before dilution.
Physical instability during storage (phase separation) - Imbalance in the formulation components.- Ostwald ripening (growth of larger droplets at the expense of smaller ones).- Re-evaluate the ternary phase diagram to ensure the formulation is in a stable region.- Use a combination of a high HLB surfactant and a co-surfactant to improve interfacial stability.- Store at a controlled temperature.
Liposomes
Issue Potential Cause(s) Suggested Solution(s)
Low encapsulation efficiency of sophocarpine - Poor partitioning of the lipophilic drug into the lipid bilayer.- Leakage of the drug during the preparation process (e.g., during sonication or extrusion).- Optimize the lipid composition. Incorporate cholesterol to increase the rigidity of the bilayer and reduce drug leakage.- Use a remote loading method (e.g., pH gradient) if applicable for the ionized form of sophocarpine.- Select a preparation method that is gentler on the liposomal structure, such as the thin-film hydration method followed by controlled extrusion.
Instability during storage (aggregation, fusion, drug leakage) - Inappropriate surface charge.- Lipid oxidation.- Hydrolysis of phospholipids (B1166683).- Incorporate charged lipids (e.g., DSPG for negative charge, DOTAP for positive charge) to induce electrostatic repulsion between vesicles.- Add an antioxidant (e.g., α-tocopherol) to the lipid mixture.- Store the liposomal dispersion at 4°C and protect from light. Consider lyophilization with a cryoprotectant for long-term storage.
Broad size distribution - Inconsistent energy input during size reduction.- Insufficient number of extrusion cycles.- Ensure consistent sonication parameters (power, time, temperature).- Increase the number of extrusion cycles through polycarbonate membranes of a defined pore size.
Challenges with encapsulating plant-derived alkaloids - Complex chemical structure of the alkaloid may interfere with lipid bilayer packing.- Potential for interaction with the phospholipid headgroups.- Screen a variety of phospholipids with different chain lengths and saturation levels.- Experiment with different pH gradients for remote loading to optimize the entrapment of the ionized form of the alkaloid.
Solid Lipid Nanoparticles (SLNs)
Issue Potential Cause(s) Suggested Solution(s)
Low drug loading capacity - Low solubility of sophocarpine in the solid lipid matrix.- Drug expulsion during lipid crystallization.- Screen various solid lipids to find one with high solubilizing capacity for sophocarpine.- Prepare Nanostructured Lipid Carriers (NLCs) by incorporating a liquid lipid into the solid lipid matrix to create imperfections in the crystal lattice, providing more space for the drug.
Drug expulsion during storage - Polymorphic transition of the lipid from a less ordered (α or β') to a more stable, highly ordered (β) form, which reduces the space for the drug.[3][4]- Use a mixture of lipids to create a less ordered crystal lattice.- Incorporate a liquid lipid to form NLCs.- Store at a low temperature to slow down the polymorphic transition.
Particle aggregation - Insufficient surfactant concentration or inappropriate surfactant type.- High lipid concentration.- Optimize the surfactant concentration to ensure complete coverage of the nanoparticle surface.- Use a combination of surfactants (e.g., a non-ionic and an ionic surfactant) for better steric and electrostatic stabilization.- Adjust the lipid concentration in the formulation.
Particle growth upon storage - Ostwald ripening.- Select a lipid with very low water solubility.- Optimize the surfactant system to create a strong interfacial barrier.

Experimental Protocols

Disclaimer: The following protocols are generalized procedures and should be considered as a starting point. Significant optimization of excipient selection, component ratios, and process parameters will be necessary to develop a stable and effective formulation for this compound.

Self-Nanoemulsifying Drug Delivery System (SNEDDS) Preparation

Objective: To formulate a liquid SNEDDS pre-concentrate of this compound that forms a nanoemulsion upon dilution in an aqueous medium.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS, Oleic acid)

  • Surfactant (e.g., Kolliphor EL, Tween 80, Labrasol)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagram:

    • Prepare a series of mixtures with varying ratios of oil, surfactant, and co-surfactant (Smix). The Smix ratio (e.g., 1:1, 2:1, 1:2) should also be varied.

    • For each mixture, add a small amount to a defined volume of water (e.g., 1:100 dilution) with gentle agitation.

    • Visually observe the resulting dispersion for clarity and spontaneity of emulsification.

    • Plot the self-nanoemulsifying regions on a ternary phase diagram.

  • Preparation of Sophocarpine-Loaded SNEDDS:

    • Select promising ratios from the phase diagram.

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the pre-weighed this compound to the mixture.

    • Vortex or stir the mixture at a controlled temperature (e.g., 40°C) until the drug is completely dissolved and the solution is clear and homogenous.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS pre-concentrate with water and measure the droplet size and PDI using dynamic light scattering (DLS).

    • Zeta Potential: Measure the surface charge of the nanoemulsion droplets.

    • Emulsification Time: Determine the time taken for the pre-concentrate to form a homogenous nanoemulsion upon dilution with gentle agitation.

    • Drug Content: Quantify the amount of sophocarpine in the pre-concentrate using a validated analytical method (e.g., HPLC-UV).

Liposome (B1194612) Preparation (Thin-Film Hydration Method)

Objective: To encapsulate this compound within liposomal vesicles.

Materials:

  • This compound

  • Phospholipids (e.g., Soy phosphatidylcholine, Egg phosphatidylcholine, DSPC)

  • Cholesterol

  • Charged lipid (optional, e.g., DSPG, DOTAP)

  • Organic solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)

  • Hydration buffer (e.g., Phosphate buffered saline pH 7.4)

Methodology:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the MLV dispersion can be subjected to:

      • Sonication: Using a probe sonicator on ice.

      • Extrusion: Passing the MLV dispersion through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times using a liposome extruder.

  • Purification:

    • Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization:

    • Vesicle Size and PDI: Determine the size and size distribution using DLS.

    • Zeta Potential: Measure the surface charge of the liposomes.

    • Encapsulation Efficiency (%EE): Determine the amount of encapsulated drug relative to the total amount of drug used. %EE = (Total Drug - Free Drug) / Total Drug * 100

Solid Lipid Nanoparticle (SLN) Preparation (Hot Homogenization Method)

Objective: To prepare this compound-loaded SLNs.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Compritol 888 ATO, Stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Methodology:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the this compound in the molten lipid.

    • Separately, heat the aqueous phase containing the surfactant to the same temperature.

  • Homogenization:

    • Add the hot aqueous phase to the hot lipid phase and immediately homogenize the mixture using a high-shear homogenizer to form a coarse pre-emulsion.

    • Further reduce the particle size by high-pressure homogenization or ultrasonication at the same elevated temperature.

  • Nanoparticle Formation:

    • Cool the resulting hot nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form SLNs.

  • Characterization:

    • Particle Size and PDI: Measure using DLS.

    • Zeta Potential: Determine the surface charge.

    • Entrapment Efficiency (%EE): Separate the unencapsulated drug from the SLN dispersion (e.g., by ultrafiltration/centrifugation) and quantify the drug in both the nanoparticles and the supernatant.

    • Crystallinity and Thermal Behavior: Analyze using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

In Vivo Pharmacokinetic Study Design (Generalized)

Objective: To evaluate the oral bioavailability of the developed this compound formulation compared to a control (e.g., an aqueous suspension of the drug).

Protocol:

  • Animal Model: Use a suitable animal model, such as Sprague-Dawley rats.

  • Dosing: Administer the developed formulation and the control suspension orally to different groups of animals at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of sophocarpine in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC), for both the test formulation and the control.

  • Relative Bioavailability Calculation: Determine the relative bioavailability of the formulation using the formula: Relative Bioavailability (%) = (AUC_test / AUC_control) * (Dose_control / Dose_test) * 100

Visualizations

Experimental Workflow for SNEDDS Development

SNEDDS_Workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_invivo In Vivo Evaluation excipient_screening Excipient Screening (Solubility Studies) phase_diagram Ternary Phase Diagram Construction excipient_screening->phase_diagram Select Components snedds_prep Preparation of Drug-Loaded SNEDDS phase_diagram->snedds_prep Select Ratios droplet_size Droplet Size & PDI (DLS) snedds_prep->droplet_size zeta_potential Zeta Potential snedds_prep->zeta_potential emulsification_time Emulsification Time snedds_prep->emulsification_time drug_content Drug Content (HPLC) snedds_prep->drug_content pk_study Pharmacokinetic Study in Rats drug_content->pk_study Optimized Formulation bioavailability Bioavailability Calculation pk_study->bioavailability

Workflow for developing and evaluating SNEDDS.
Logical Relationship for Troubleshooting Low Encapsulation Efficiency in Liposomes

Liposome_Troubleshooting problem Low Encapsulation Efficiency cause1 Poor Drug Partitioning into Bilayer problem->cause1 cause2 Drug Leakage During Preparation problem->cause2 solution1a Optimize Lipid Composition cause1->solution1a solution1b Incorporate Cholesterol cause1->solution1b solution2a Use a Gentler Size Reduction Method (e.g., Extrusion) cause2->solution2a solution2b Employ Remote Loading (pH Gradient) cause2->solution2b

Troubleshooting low liposomal encapsulation.
Signaling Pathway Modulation by Sophocarpine (Anti-inflammatory Effect)

Note: This is a generalized pathway based on the known anti-inflammatory effects of sophocarpine.

Sophocarpine_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK) TLR4->MAPK IKK IκB Kinase (IKK) TLR4->IKK Nucleus Nucleus MAPK->Nucleus IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NFκB NF-κB IκBα->NFκB Releases NFκB->Nucleus Translocates to Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines Upregulates Transcription Sophocarpine Sophocarpine Sophocarpine->MAPK Inhibits Sophocarpine->IKK Inhibits

Sophocarpine's anti-inflammatory pathway.

References

Technical Support Center: Sophocarpine Monohydrate In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sophocarpine (B1681056) monohydrate in vivo.

Frequently Asked Questions (FAQs)

Q1: What is sophocarpine monohydrate and what are its primary in vivo effects?

A1: Sophocarpine is a quinolizidine (B1214090) alkaloid derived from the herb Sophora alopecuroides.[1] It is investigated for a variety of pharmacological activities, including anti-inflammatory, analgesic, antiviral, and anti-cancer effects.[1][2] In vivo, it modulates multiple signaling pathways, such as NF-κB, MAPK, PI3K/AKT, and AMPK, to exert its therapeutic effects.[1][2]

Q2: What are the known off-target effects of this compound in vivo?

A2: The primary off-target effects of this compound observed in in vivo studies are potential neurotoxicity and cardiotoxicity.[1] Studies in zebrafish have shown that sophocarpine can induce teratogenic and lethal effects, alter spontaneous movement, and inhibit swimming behavior.[3] Cardiotoxic effects may be associated with the disturbance of calcium homeostasis and oxidative stress.[4]

Q3: What are the typical routes of administration and dosages for sophocarpine in animal models?

A3: The most common route of administration in published studies is intraperitoneal (i.p.) injection.[5][6] Dosages can vary significantly depending on the animal model and the condition being studied, ranging from 20 mg/kg to 100 mg/kg in mice.[5][7] For anti-inflammatory effects, doses of 15-40 mg/kg have been used.[8]

Q4: What is the pharmacokinetic profile of sophocarpine?

A4: Sophocarpine generally follows a two-compartment model and has a relatively short half-life.[1][9] After a single oral administration of 200 mg/kg in rabbits, the peak plasma concentration (Cmax) was 11.64 ± 1.28 mg/L, and the time to reach Cmax (Tmax) was 40.95 ± 8.35 minutes.[9] Following intravenous injection in rabbits, it has a rapid distribution half-life of 6.0 minutes.[9]

Q5: Are there any known drug interactions with sophocarpine?

A5: In vitro studies suggest that sophocarpine has the potential to interact with drugs metabolized by cytochrome P450 enzymes CYP3A4 and CYP2C9, as it has been shown to inhibit their activity.[10] This could lead to altered plasma concentrations of co-administered drugs that are substrates for these enzymes. Further in vivo studies are needed to confirm the clinical significance of these interactions.[10]

Troubleshooting Guides

Issue 1: Observing Signs of Neurotoxicity (e.g., tremors, seizures, altered locomotion)

Possible Cause: The dose of sophocarpine may be too high, leading to off-target effects on the central nervous system.[3]

Troubleshooting Steps:

  • Immediate Action: If seizures are observed, consider administering an anticonvulsant. Benzodiazepines like diazepam are often used as a first-line treatment for drug-induced seizures in animal models.[11][12] A typical dose for diazepam in mice is 4-10 mg/kg, administered intraperitoneally.[12]

  • Dose Reduction: In subsequent experiments, reduce the dose of sophocarpine by 25-50% to determine a dose that maintains efficacy while minimizing neurotoxic effects.

  • Behavioral Monitoring: Implement a standardized behavioral monitoring protocol to detect subtle signs of neurotoxicity. This can include tests like the open field test for general locomotor activity and the rotarod test for motor coordination.[13][14]

  • Biomarker Analysis: Collect blood or cerebrospinal fluid (CSF) to analyze for biomarkers of neuronal injury. Neurofilament light chain (NF-L) is a sensitive biomarker for both central and peripheral nervous system injury.[15] Other potential biomarkers include neuron-specific enolase (NSE) and Tau protein.[15]

  • Histopathological Examination: At the end of the study, perform a histopathological analysis of brain tissue to look for any signs of neuronal damage.[16]

Issue 2: Suspected Cardiotoxicity (e.g., arrhythmias, changes in heart rate)

Possible Cause: Sophocarpine may be interfering with cardiac ion channels or causing oxidative stress in cardiac tissue, leading to functional abnormalities.[4]

Troubleshooting Steps:

  • Cardiac Function Monitoring:

    • ECG: Use non-invasive electrocardiography (ECG) to monitor heart rate and rhythm in conscious animals.[17] This can help detect arrhythmias and other conduction abnormalities.[17]

    • Echocardiography: Perform echocardiography to assess cardiac structure and function, including ejection fraction and fractional shortening.[7][18]

  • Dose Adjustment: Similar to neurotoxicity, a dose-response study should be conducted to find the optimal therapeutic window with minimal cardiotoxic effects.

  • Cardiac Biomarker Measurement: Measure serum levels of cardiac troponins (cTnI and cTnT) and N-terminal pro-brain natriuretic peptide (NT-proBNP) as indicators of cardiac injury.[10][19]

  • Histopathological Analysis: After euthanasia, collect heart tissue for histopathological examination to identify any structural damage, such as myocardial fiber degeneration, inflammation, or fibrosis.[20][21]

  • Investigate Mechanistic Pathways: Analyze heart tissue for markers of oxidative stress (e.g., malondialdehyde) and the activation of signaling pathways associated with cardiac damage.[4]

Quantitative Data Summary

Table 1: In Vivo Toxicity Data for Sophocarpine

SpeciesRoute of AdministrationValueUnitReference
MouseIntraperitoneal (i.p.)115mg/kg (LD50)[6]
Zebrafish (embryo/larvae)Aqueous Exposure87.1mg/L (EC50 for teratogenic effects)[3]
Zebrafish (embryo/larvae)Aqueous Exposure166mg/L (LC50)[3]

Table 2: Exemplary In Vivo Effective Doses of Sophocarpine

Animal ModelConditionRoute of AdministrationDoseEffectReference
MouseAcetic acid-induced writhingIntraperitoneal (i.p.)40, 80 mg/kgDose-dependent inhibition of writhing[6]
MouseFormalin-induced painIntraperitoneal (i.p.)80 mg/kgReduced pain response[6]
RatCarrageenan-induced paw edemaIntravenous (i.v.)15, 30 mg/kgAnti-inflammatory effect[8]
Nude MiceProstate cancer xenograftIntraperitoneal (i.p.)50, 100 mg/kgInhibition of tumor progression[7]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of Sophocarpine in Mice
  • Preparation of Sophocarpine Solution:

    • Dissolve this compound in a suitable vehicle, such as sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS).

    • Ensure the final concentration allows for the desired dosage in a reasonable injection volume (typically 5-10 mL/kg body weight).[22]

    • Warm the solution to room temperature to prevent a drop in the animal's body temperature.[23]

  • Animal Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and behind the ears with your non-dominant hand.[23]

    • Turn the animal so its ventral side is facing up and tilt its head downwards.[22]

  • Injection Procedure:

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum.[24]

    • Wipe the injection site with an alcohol swab.[23]

    • Using a 25-30 gauge needle, insert the needle at a 30-45 degree angle into the peritoneal cavity.[23][24]

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper placement in the bladder or a blood vessel.[24]

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any immediate adverse reactions such as distress or signs of pain at the injection site.[22]

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
  • Tissue Homogenization and Protein Extraction:

    • Harvest relevant tissues (e.g., heart, brain, or tumor) and immediately snap-freeze in liquid nitrogen or process fresh.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[3]

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.[25][26]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

Sophocarpine_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK MAPK Pathway Sophocarpine Sophocarpine IKK IKK Sophocarpine->IKK Inhibits PI3K PI3K Sophocarpine->PI3K Inhibits p38 p38 Sophocarpine->p38 Inhibits JNK JNK Sophocarpine->JNK Inhibits IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_genes Activates Transcription AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Inflammation_Apoptosis Inflammation & Apoptosis p38->Inflammation_Apoptosis JNK->Inflammation_Apoptosis

Caption: Key signaling pathways modulated by sophocarpine in vivo.

Experimental_Workflow_Toxicity cluster_setup Experimental Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Mouse, Rat) Dose_Selection Dose-Response Study (Determine Therapeutic & Toxic Doses) Animal_Model->Dose_Selection Administration Sophocarpine Administration (e.g., i.p. injection) Dose_Selection->Administration Behavioral_Monitoring Behavioral Monitoring (Open Field, Rotarod) Administration->Behavioral_Monitoring Cardiac_Monitoring Cardiac Monitoring (ECG, Echocardiography) Administration->Cardiac_Monitoring Biomarker_Analysis Biomarker Analysis (Serum/CSF: NF-L, cTnI) Behavioral_Monitoring->Biomarker_Analysis Cardiac_Monitoring->Biomarker_Analysis Histopathology Histopathology (Brain & Heart Tissue) Biomarker_Analysis->Histopathology Molecular_Analysis Molecular Analysis (Western Blot, qPCR) Biomarker_Analysis->Molecular_Analysis

Caption: Workflow for managing off-target effects of sophocarpine.

References

troubleshooting inconsistent results in sophocarpine monohydrate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving sophocarpine (B1681056) monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is sophocarpine monohydrate and what are its primary biological activities?

A1: this compound is a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus.[1] It exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, antiviral, and analgesic properties.[2][3][4] Its mechanisms of action often involve the modulation of key cellular signaling pathways such as NF-κB, MAPK, and PI3K/AKT.[2][5][6]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7][8] To prepare a high-concentration stock solution (e.g., 60 mg/mL), dissolve the powder in DMSO. Sonication is recommended to ensure it is fully dissolved.[7] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]

Q3: How should I store this compound solutions?

A3: Store the powder at room temperature (10°C - 25°C) in a well-closed container.[9] Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]

Q4: What is the recommended final concentration of DMSO in cell culture media?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept low, typically at 0.5% or lower.[10] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Precipitation of this compound in Cell Culture Media

  • Question: I observed a precipitate in my cell culture medium after adding the this compound stock solution. What should I do?

  • Answer: Precipitation, often called "crashing out," can occur when a concentrated DMSO stock of a hydrophobic compound is diluted into an aqueous solution like cell culture media.[11] This happens because the compound's solubility decreases significantly in the aqueous environment.[11]

    • Potential Cause: The final concentration of this compound exceeds its solubility limit in the media.

      • Solution: Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium. Start with a lower final concentration and gradually increase it.[11]

    • Potential Cause: Rapid dilution of the concentrated DMSO stock.

      • Solution: Perform a serial dilution. First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO. Then, add this intermediate stock dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing.[11]

    • Potential Cause: The temperature of the cell culture medium is too low.

      • Solution: Always use pre-warmed (37°C) cell culture medium when preparing your final working solutions.[11]

Issue 2: Inconsistent or Non-reproducible IC50 Values

  • Question: I am getting variable IC50 values for this compound in my cytotoxicity assays. What could be the reason?

  • Answer: Inconsistent IC50 values can stem from several experimental variables.

    • Potential Cause: Inconsistent cell seeding density.

      • Solution: Ensure a homogenous single-cell suspension before seeding. Use a consistent cell number for all experiments by performing accurate cell counts. For fast-growing cancer cells, it is crucial to optimize the initial seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.[12][13]

    • Potential Cause: Variability in incubation time.

      • Solution: Use a consistent incubation time for all experiments. The IC50 value of a compound can be time-dependent.

    • Potential Cause: Degradation of the compound.

      • Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock.[10]

    • Potential Cause: Differences in assay parameters and data analysis.

      • Solution: Use consistent parameters for your viability assay (e.g., incubation time with the viability reagent) and a standardized method for calculating IC50 values. Different software and curve-fitting models can yield different IC50 values.[10]

Issue 3: No Observable Effect on the NF-κB Signaling Pathway

  • Question: I am not seeing the expected inhibition of NF-κB activation after treating my cells with this compound. What should I check?

  • Answer: Several factors can lead to a lack of observable effect.

    • Potential Cause: Suboptimal concentration of this compound.

      • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions. Published effective concentrations in vitro range from µM to mM, depending on the cell type and endpoint measured.[2][4]

    • Potential Cause: Inappropriate timing of treatment and stimulation.

      • Solution: Optimize the pre-incubation time with this compound before stimulating the cells with an NF-κB activator (e.g., TNF-α or LPS). Also, ensure the stimulation time is sufficient to induce a robust NF-κB response in your control group.

    • Potential Cause: Issues with the NF-κB activation assay itself.

      • Solution: Verify the functionality of your assay. For a luciferase reporter assay, ensure efficient transfection and check the responsiveness of your reporter cell line to a known NF-κB activator. For Western blotting of phospho-p65, ensure the quality of your antibodies and optimize the blotting protocol.[14][15]

Data Presentation

Table 1: Reported IC50 Values for Sophocarpine

Cell LineAssay TypeIncubation TimeIC50 ValueReference
A549 (Lung Cancer)Not specifiedNot specified3.68 mM[2]
PC-3 (Prostate Cancer)Proliferation AssayNot specifiedDose-dependent inhibition[2]
DU145 (Prostate Cancer)Proliferation AssayNot specifiedDose-dependent inhibition[2]
MKN45 (Gastric Cancer)Growth InhibitionNot specifiedDose-dependent inhibition[2]
BGC-823 (Gastric Cancer)Growth InhibitionNot specifiedDose-dependent inhibition[2]
HCT116 (Colorectal Cancer)Proliferation Assay24-72 h0.4 mM[5]
SW620 (Colorectal Cancer)Proliferation Assay24-72 h0.4 mM[5]
U251 (Glioblastoma)Viability Assay24-48 h0.5-4 mM[5]
C6 (Glioblastoma)Viability Assay24-48 h0.5-4 mM[5]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

  • Stock Solution Preparation (10 mM):

    • Weigh out the required amount of this compound (MW: 264.36 g/mol ).[16]

    • Dissolve the powder in high-purity DMSO to achieve a 10 mM concentration.

    • Gently vortex and sonicate briefly in a water bath to ensure complete dissolution.[7]

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.[10]

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm the required volume of complete cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations. Add the stock solution dropwise while gently mixing to avoid precipitation.[11]

    • Ensure the final DMSO concentration is below 0.5%.[10]

    • Use the working solutions immediately.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is adapted for assessing the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

  • Cell Seeding and Transfection:

    • One day prior to transfection, seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.[15]

    • Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[17]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.[17]

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, carefully remove the medium.

    • Add fresh medium containing various concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate the cells with the compound for a predetermined time (e.g., 1-2 hours).

    • Add the NF-κB activator, TNF-α (e.g., final concentration of 20 ng/mL), to the appropriate wells. Include an unstimulated control.[18]

    • Incubate for an optimal duration to induce a strong luciferase signal (e.g., 6-8 hours).[17]

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Lyse the cells using a passive lysis buffer.[18]

    • Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.[18]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

    • Plot the dose-response curve for this compound's inhibition of TNF-α-induced NF-κB activity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Sophocarpine Stock Solution (in DMSO) prep_working Prepare Working Solutions in Media prep_stock->prep_working seed_cells Seed Cells treat_cells Treat Cells with Sophocarpine seed_cells->treat_cells stimulate_cells Stimulate with Inducer (e.g., LPS/TNF-α) treat_cells->stimulate_cells cell_lysis Cell Lysis stimulate_cells->cell_lysis cytokine_assay Cytokine Measurement (e.g., ELISA) stimulate_cells->cytokine_assay protein_quant Protein Quantification cell_lysis->protein_quant luciferase_assay Luciferase Assay (NF-κB Reporter) cell_lysis->luciferase_assay western_blot Western Blot (e.g., p-p65) protein_quant->western_blot data_analysis Analyze and Interpret Results western_blot->data_analysis luciferase_assay->data_analysis cytokine_assay->data_analysis

Caption: General experimental workflow for in vitro studies.

Caption: Sophocarpine's inhibition of the NF-κB pathway.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 Compound Precipitation start->cause1 cause2 Inconsistent Cell Seeding/Health start->cause2 cause3 Compound Degradation start->cause3 cause4 Assay Variability start->cause4 sol1 Optimize Dilution Protocol (Serial Dilution, Warm Media) cause1->sol1 sol2 Standardize Cell Culture (Consistent Seeding, Passage Number) cause2->sol2 sol3 Prepare Fresh Solutions, Proper Storage cause3->sol3 sol4 Standardize Assay Parameters (Controls, Reagents, Timing) cause4->sol4 end Consistent Results sol1->end sol2->end sol3->end sol4->end

References

Technical Support Center: Optimizing Sophocarpine Monohydrate Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of sophocarpine (B1681056) monohydrate in preclinical research. This resource is designed to assist researchers, scientists, and drug development professionals in effectively designing and troubleshooting animal studies involving this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is a good starting dose for sophocarpine monohydrate in a new animal model?

A1: The initial dose selection for a novel in vivo experiment should be approached systematically. Based on available data, for anti-inflammatory and analgesic studies in mice, a starting dose range of 15-20 mg/kg (intraperitoneal or intravenous administration) has been shown to be effective.[1][2] For anticancer studies in mice, a higher starting dose of around 35 mg/kg (intraperitoneal injection) has been utilized.[3] It is recommended to perform a dose-ranging study to determine the optimal dose for your specific animal model and disease state. This typically involves starting with a low dose and escalating until a therapeutic effect is observed, while monitoring for any adverse events.

Q2: What is the known toxicity profile of sophocarpine in animals?

A2: Acute toxicity studies in mice have determined the median lethal dose (LD50) of sophocarpine to be greater than 1,000 mg/kg, suggesting a relatively wide safety margin.[4] However, at high concentrations, sophocarpine has been associated with potential neurotoxicity and cardiotoxicity.[4] In a repeated-dose toxicity study in beagle dogs receiving intravenous sophocarpine at 7.5, 15, or 30 mg/kg/day for 3 months, no significant accumulation of the compound was observed.[5] Researchers should always begin with lower effective doses and carefully observe animals for any signs of toxicity, such as changes in behavior, weight loss, or signs of distress.

Q3: What are the pharmacokinetic properties of sophocarpine in common laboratory animals?

A3: Sophocarpine generally exhibits rapid absorption and a relatively short half-life in animals.[4] Its distribution fits a two-compartment model.[4] Key pharmacokinetic parameters are summarized in the table below.

Animal SpeciesRoute of AdministrationDose (mg/kg)CmaxTmaxHalf-life (t1/2)Reference
MouseIntraperitoneal20, 40, 80---[1][6]
RatIntragastric254.54 ± 0.76 µM0.5 ± 0.00 h1.17 ± 0.02 h[4]
RabbitIntragastric20011.64 ± 1.28 mg·L−140.95 ± 8.35 min90.18 min (β-phase)[4]
Beagle DogIntravenous1.2 g/kg (Yanshu injection)721.52 ± 168.60 µg/L0.04 ± 0.02 h-[4]

Q4: How should I prepare this compound for in vivo administration?

A4: For intravenous or intraperitoneal injection, this compound can be dissolved in normal saline.[1] For oral administration, it can be dissolved in carboxymethyl cellulose (B213188) sodium (CMC-Na). The concentration of the dosing solution should be calculated based on the highest dose to be administered and the appropriate injection volume for the animal species and route of administration. It is recommended to prepare fresh solutions for each experiment to ensure stability. If solubility is an issue, the use of a small amount of a solubilizing agent like DMSO, followed by dilution with saline, is a common practice.[7] However, the final concentration of DMSO should be kept low to avoid vehicle-induced toxicity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
No observable therapeutic effect - Insufficient dose- Inappropriate route of administration- Poor bioavailability- Perform a dose-escalation study to determine the effective dose range.- Consider a different route of administration (e.g., intravenous instead of oral) to increase systemic exposure.- Review pharmacokinetic data to understand the absorption and metabolism of sophocarpine in your animal model.
High variability in experimental results - Inconsistent dosing technique- Individual animal differences in metabolism- Instability of the dosing solution- Ensure accurate and consistent administration of the compound to all animals.- Increase the number of animals per group to improve statistical power.- Prepare fresh dosing solutions for each experiment and ensure complete dissolution.
Signs of toxicity (e.g., lethargy, weight loss) - Dose is too high- Vehicle toxicity- Reduce the dose to a lower, previously reported effective concentration.- If using a vehicle other than saline, run a vehicle-only control group to assess for any adverse effects of the vehicle itself.
Precipitation of the compound in the dosing solution - Poor solubility in the chosen vehicle- Solution is supersaturated- Try a different vehicle or a combination of vehicles (e.g., a small amount of DMSO followed by dilution in saline).- Gently warm the solution or use sonication to aid dissolution, but be mindful of the compound's stability at higher temperatures.- Prepare a less concentrated stock solution and adjust the injection volume accordingly.

Experimental Protocols

Hot Plate Test for Analgesic Activity

This method is used to assess the central analgesic effects of a compound.

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Stopwatch

  • Animal cages

  • This compound solution

  • Vehicle control solution

  • Positive control (e.g., morphine)

Procedure:

  • Set the hot plate temperature to 55 ± 0.5°C.[1]

  • Acclimatize the mice to the experimental room for at least 30 minutes.

  • Gently place each mouse on the hot plate and start the stopwatch.

  • Observe the mouse for signs of pain, such as licking its paws or jumping.

  • Stop the stopwatch as soon as a pain response is observed and record the latency time.

  • To prevent tissue damage, a cut-off time of 60 seconds is typically used. If the mouse does not respond within this time, remove it from the hot plate and record the latency as 60 seconds.[1]

  • Administer this compound, vehicle, or positive control to the respective groups of mice.

  • Repeat the hot plate test at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes) to evaluate the time course of the analgesic effect.[1]

Formalin-Induced Inflammatory Pain Model

This model is used to assess both acute and persistent inflammatory pain.

Materials:

  • 1% formalin solution in 0.9% saline[1]

  • Microsyringe

  • Observation chambers

  • Stopwatch

  • This compound solution

  • Vehicle control solution

  • Positive control (e.g., aspirin)

Procedure:

  • Acclimatize the mice to the observation chambers for at least 30 minutes.

  • Administer this compound, vehicle, or positive control to the respective groups of mice.

  • After a predetermined pretreatment time (e.g., 30 minutes), inject 20 µL of 1% formalin solution subcutaneously into the dorsal surface of the right hind paw of each mouse.[1]

  • Immediately place the mouse back into the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[1]

  • A reduction in the time spent licking or biting in either phase indicates an analgesic or anti-inflammatory effect.

Visualizations

Signaling Pathways Modulated by Sophocarpine

Sophocarpine has been shown to exert its therapeutic effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.[4][8][9]

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK IkB IkB IKK->IkB P IkB-P IkB-P IkB->IkB-P NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n NF-kB_IkB NF-kB/IkB Complex NF-kB_IkB->IkB NF-kB_IkB->NF-kB Sophocarpine Sophocarpine Sophocarpine->IKK Gene Transcription Inflammatory Gene Transcription NF-kB_n->Gene Transcription

Caption: Sophocarpine inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκB.

MAPK_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK p38/JNK MAPKK->MAPK P Transcription Factors Transcription Factors MAPK->Transcription Factors Sophocarpine Sophocarpine Sophocarpine->MAPK Gene Expression Inflammatory Gene Expression Transcription Factors->Gene Expression

Caption: Sophocarpine attenuates the phosphorylation of p38 and JNK in the MAPK signaling pathway.[9]

PI3K_AKT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt-P p-Akt PIP3->Akt-P Akt Akt Akt Cell Survival Cell Survival Akt-P->Cell Survival Proliferation Proliferation Akt-P->Proliferation Sophocarpine Sophocarpine Sophocarpine->PI3K

Caption: Sophocarpine inhibits the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation.

References

Technical Support Center: Sophocarpine Monohydrate in Cellular Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of sophocarpine (B1681056) monohydrate in experimental settings. It focuses on strategies to minimize cytotoxicity in normal cells while leveraging its therapeutic potential against cancer cells.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving sophocarpine monohydrate.

Issue/Question Possible Cause(s) Recommended Solution(s)
High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. 1. Incorrect concentration of this compound. 2. High sensitivity of the specific normal cell line. 3. Extended incubation time. 4. Suboptimal cell culture conditions.1. Verify the stock solution concentration and perform serial dilutions carefully. 2. Determine the IC50 for your specific normal cell line to establish a baseline for non-toxic concentrations. 3. Optimize the incubation time; sophocarpine's cytotoxic effects are time-dependent.[1] 4. Ensure optimal cell density, media composition, and incubator conditions.
Inconsistent or non-reproducible cytotoxicity results. 1. Variability in cell seeding density. 2. Incomplete dissolution of this compound. 3. Fluctuation in incubation times. 4. "Edge effect" in multi-well plates.1. Standardize cell seeding protocols to ensure uniform cell numbers across wells. 2. Ensure complete dissolution of the compound in the appropriate solvent before adding to the cell culture media. 3. Use a precise timer for all incubation steps. 4. Avoid using the perimeter wells of the plate, as they are more prone to evaporation.[2]
Unexpected morphological changes in normal cells, even at low sophocarpine concentrations. 1. Off-target effects of sophocarpine. 2. Cellular stress response not leading to immediate cell death.1. Investigate potential off-target effects by examining key signaling pathways. 2. Perform assays to measure cellular stress markers (e.g., reactive oxygen species) to understand the underlying mechanisms.
Difficulty in dissolving formazan (B1609692) crystals during MTT assay. 1. Incomplete cell lysis. 2. Insufficient volume or potency of the solubilizing agent.1. Ensure the solubilization buffer is added to all wells and mixed thoroughly. 2. Increase the incubation time with the solubilizing agent or use a stronger solvent like DMSO.[3]

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity of this compound for cancer cells over normal cells?

A1: Sophocarpine has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity to normal cells. For instance, sophoridine, a related alkaloid, has been shown to be cytotoxic to cancer cells with minimal effect on non-tumorigenic cell lines at similar concentrations.[4] This selectivity is a key area of interest in its development as a potential anti-cancer agent.

Q2: What are the primary mechanisms through which sophocarpine induces cytotoxicity?

A2: Sophocarpine induces cytotoxicity in cancer cells primarily through the induction of apoptosis and cell cycle arrest.[1][5] It modulates several key signaling pathways, including the PI3K/AKT/mTOR, NF-κB, and MAPK pathways, to exert its anti-proliferative effects.[6][7][8]

Q3: Are there any known strategies to protect normal cells from sophocarpine-induced cytotoxicity?

A3: While direct studies on protective agents are limited, leveraging the mechanistic understanding of sophocarpine's effects can suggest potential strategies. Since sophocarpine can induce oxidative stress, co-treatment with antioxidants may offer a protective effect in normal cells. The activation of the Nrf2/HO-1 pathway by sophocarpine in some contexts suggests a potential for modulating this pathway to enhance normal cell survival.[9]

Q4: Can co-treatment with other agents enhance the therapeutic window of sophocarpine?

A4: Co-treatment with other therapeutic agents is a promising strategy. For example, combining sophocarpine with conventional chemotherapeutic drugs may allow for lower, less toxic doses of each compound while achieving a synergistic anti-cancer effect. Further research is needed to identify optimal combinations that enhance cancer cell death while minimizing damage to normal cells.

Q5: What is a typical starting concentration range for in vitro experiments with this compound?

A5: The effective concentration of sophocarpine can vary significantly depending on the cell line. For cancer cell lines, IC50 values have been reported in the micromolar to millimolar range.[6][10] For normal cells, significantly higher concentrations are often required to induce cytotoxicity. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration range.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of sophocarpine and related compounds on various cancer and normal cell lines.

Table 1: IC50 Values of Sophocarpine and Related Alkaloids in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueReference
SophocarpineA549Lung Cancer~4 mM[6]
SophoridineSGC7901Gastric Cancer3.52 µM[4]
SophoridineAGSGastric Cancer3.91 µM[4]

Table 2: Cytotoxicity Data in Normal Cell Lines

CompoundNormal Cell LineFindingConcentrationReference
SophocarpineRWPE-1Cell proliferation uninhibitedUp to 10 mg/ml[1]
SophoridineHKC, LX-2No cytotoxicity observedUp to 160 µM[4]
SophoridineVeroIC50 value determined5.69 mM[4]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the key steps for determining cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Appropriate cell line (adherent or suspension)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the various concentrations of sophocarpine. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm or 590 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Visualizations

Signaling Pathways Modulated by Sophocarpine

cluster_0 Sophocarpine cluster_1 Signaling Pathways cluster_2 Cellular Outcomes Sophocarpine Sophocarpine PI3K_AKT_mTOR PI3K/AKT/mTOR Sophocarpine->PI3K_AKT_mTOR Inhibits NF_kB NF-κB Sophocarpine->NF_kB Inhibits MAPK MAPK Sophocarpine->MAPK Modulates Nrf2_HO1 Nrf2/HO-1 Sophocarpine->Nrf2_HO1 Activates Apoptosis Apoptosis ↑ PI3K_AKT_mTOR->Apoptosis Proliferation Proliferation ↓ PI3K_AKT_mTOR->Proliferation NF_kB->Apoptosis Inflammation Inflammation ↓ NF_kB->Inflammation MAPK->Apoptosis MAPK->Proliferation OxidativeStress Oxidative Stress Response ↑ Nrf2_HO1->OxidativeStress CellCycleArrest Cell Cycle Arrest ↑

Caption: Key signaling pathways modulated by sophocarpine.

Experimental Workflow for Assessing Cytotoxicity

start Start seed_cells Seed Normal and Cancer Cells start->seed_cells treat_cells Treat with Sophocarpine (Dose-Response) seed_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance mtt_assay->measure_abs analyze_data Analyze Data (Calculate IC50) measure_abs->analyze_data end End analyze_data->end

References

Validation & Comparative

Sophocarpine Monohydrate vs. Oxymatrine: A Comparative Analysis of Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of two quinolizidine (B1214090) alkaloids, sophocarpine (B1681056) monohydrate and oxymatrine (B1678083). Both compounds, derived from the traditional Chinese herb Sophora flavescens, have demonstrated significant antiviral potential. This document summarizes their performance based on available experimental data, outlines the methodologies used in these studies, and visualizes the cellular signaling pathways implicated in their antiviral mechanisms.

Data Presentation: Quantitative Comparison of Antiviral Activity

The antiviral efficacy of sophocarpine and oxymatrine has been evaluated against a range of viruses. The following tables summarize the key quantitative data from in vitro studies, including the 50% inhibitory concentration (IC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI), which indicates the therapeutic window of the compound.

Table 1: Antiviral Activity of Sophocarpine

VirusCell LineAssay TypeIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/IC50)Reference
Enterovirus 71 (EV71)VeroMTT Assay3501,3463.85[1]

Table 2: Antiviral Activity of Oxymatrine

Virus StrainCell LineAssay TypeEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI = CC50/EC50)Reference
Influenza A/ST169 (H1N1)MDCKPlaque Inhibition17.05965,986.533868.14[2]
Influenza A/PR8A549SRB Method23.67>800>33.8[3]
Influenza A/ST1233A549SRB Method7.77>800>102.96[3]
Influenza A/HKG1A549SRB Method9.32>800>85.84[3]
Influenza A/GDA1A549SRB Method8.86>800>90.29[3]
Influenza A/GD105A549SRB Method22.23>800>35.99[3]
Influenza A/ST602A549SRB Method10.71>800>74.7[3]
Influenza A/ST364A549SRB Method5.91>800>135.36[3]

Note: EC50 (50% effective concentration) is analogous to IC50.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the compound that is toxic to the host cells (CC50).

  • Cell Seeding: Plate host cells (e.g., Vero or A549 cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of sophocarpine monohydrate or oxymatrine in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a "cells only" control (no compound) and a "medium only" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay (for Influenza Virus)

This assay is used to determine the concentration of the compound that inhibits viral replication by 50% (IC50 or EC50).

  • Cell Seeding: Seed MDCK cells in 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Wash the cell monolayer with PBS and infect with the virus dilution for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of oxymatrine and 1% low-melting-point agarose.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.

  • Plaque Visualization: Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet.

  • Plaque Counting and IC50 Calculation: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Viral RNA Quantification (qRT-PCR)

This method quantifies the amount of viral genetic material to assess the inhibitory effect of the compound on viral replication.

  • Cell Culture and Infection: Seed cells in a 6-well plate. Once confluent, infect the cells with the virus in the presence or absence of different concentrations of the test compound.

  • RNA Extraction: At a designated time post-infection (e.g., 24 or 48 hours), harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and specific primers for the target viral gene.

  • Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the viral gene, and a fluorescent dye (e.g., SYBR Green) or a probe. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control.

  • Data Analysis: The relative or absolute quantification of viral RNA is determined by comparing the cycle threshold (Ct) values of the treated samples to the untreated controls.

Mandatory Visualization

The following diagrams illustrate the known signaling pathways affected by sophocarpine and oxymatrine, as well as a general workflow for antiviral testing.

antiviral_experimental_workflow cluster_invitro In Vitro Antiviral Assessment cluster_moa Mechanism of Action A Compound Preparation (Sophocarpine/Oxymatrine) C Cytotoxicity Assay (MTT) Determine CC50 A->C D Antiviral Assay (e.g., Plaque Reduction, CPE Inhibition) A->D B Cell Culture (e.g., Vero, A549, MDCK) B->C B->D E Mechanism of Action Studies D->E F Time-of-addition Assay E->F G Viral Entry/Attachment Assay E->G H qRT-PCR for Viral RNA E->H I Western Blot for Viral Proteins E->I J Signaling Pathway Analysis E->J

Caption: General experimental workflow for in vitro antiviral activity assessment.

sophocarpine_pathway cluster_pathways Intracellular Signaling Virus Virus HostCell Host Cell Sophocarpine Sophocarpine NFkB NF-κB Pathway Sophocarpine->NFkB Inhibits MAPK MAPK Pathway (JNK, p38) Sophocarpine->MAPK Inhibits STAT1 IFN-γ / STAT1 Pathway Sophocarpine->STAT1 Inhibits NFkB_Activation NF-κB Activation NFkB->NFkB_Activation MAPK_Activation MAPK Activation MAPK->MAPK_Activation STAT1_Activation STAT1 Activation STAT1->STAT1_Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Activation->Proinflammatory_Cytokines MAPK_Activation->Proinflammatory_Cytokines Viral_Replication Viral Replication STAT1_Activation->Viral_Replication

Caption: Antiviral signaling pathways modulated by Sophocarpine.

oxymatrine_pathway cluster_pathways Intracellular Signaling Virus Virus HostCell Host Cell Oxymatrine Oxymatrine TLRs TLRs (TLR3, TLR4, TLR7) Oxymatrine->TLRs Inhibits MAPK MAPK Pathway (p38) Oxymatrine->MAPK Inhibits NFkB NF-κB Pathway Oxymatrine->NFkB Inhibits MyD88 MyD88 TLRs->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->MAPK TRAF6->NFkB MAPK_Activation MAPK Activation MAPK->MAPK_Activation NFkB_Activation NF-κB Activation NFkB->NFkB_Activation Inflammatory_Response Inflammatory Response (Cytokines) MAPK_Activation->Inflammatory_Response NFkB_Activation->Inflammatory_Response Viral_Replication Viral Replication NFkB_Activation->Viral_Replication

Caption: Antiviral signaling pathways modulated by Oxymatrine.

Comparative Discussion

Both sophocarpine and oxymatrine exhibit promising antiviral activities through the modulation of host-cell signaling pathways, primarily those involved in inflammation and the innate immune response.

Sophocarpine has demonstrated efficacy against Enterovirus 71.[1] Its mechanism of action involves the inhibition of viral attachment and penetration into the host cell.[1] Furthermore, it has been shown to suppress the replication of viral RNA.[1] Mechanistically, sophocarpine's antiviral and anti-inflammatory effects are associated with the downregulation of the NF-κB and MAPK signaling pathways.[4][5] It also inhibits the IFN-gamma/STAT1 pathway, which is crucial for T-cell mediated immune responses to viral infections.[6]

Oxymatrine has shown broad-spectrum antiviral activity, particularly against various strains of Influenza A virus.[2][3][7] Its antiviral mechanism is multifaceted, involving interference with viral entry, inhibition of viral RNA replication, and prevention of viral particle assembly and release.[3] Oxymatrine's immunomodulatory effects are significant, with studies showing it inhibits the production of pro-inflammatory cytokines by suppressing the TLR/MyD88/NF-κB and MAPK signaling pathways.[3][7] Specifically, it has been reported to decrease the promoter activity of TLR3, TLR4, and TLR7, as well as MyD88 and TRAF6.[7]

In comparison , while both compounds target the NF-κB and MAPK pathways, oxymatrine appears to act further upstream by inhibiting Toll-like receptor signaling. The quantitative data suggests that oxymatrine has a remarkably high selectivity index against influenza A virus, indicating a wide therapeutic window. Sophocarpine's selectivity index against EV71 is lower but still indicates potential for therapeutic development. A direct comparison of potency is challenging due to the different viruses and assay methods used in the available studies. Future head-to-head studies against a common panel of viruses would be invaluable for a more definitive comparison.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Sophocarpine Monohydrate and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory properties of sophocarpine (B1681056) monohydrate, a quinolizidine (B1214090) alkaloid derived from the herb Sophora alopecuroides, and dexamethasone (B1670325), a potent synthetic glucocorticoid. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action and efficacy in preclinical inflammatory models.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a key component of numerous diseases. While corticosteroids like dexamethasone are mainstays in anti-inflammatory therapy, their long-term use is associated with significant side effects. This has spurred the search for alternative anti-inflammatory agents with improved safety profiles. Sophocarpine has emerged as a promising natural compound with demonstrated anti-inflammatory, analgesic, and antiviral properties.[1] This guide aims to objectively compare the anti-inflammatory effects of sophocarpine monohydrate with dexamethasone, supported by experimental data from in vivo and in vitro studies.

Mechanisms of Anti-Inflammatory Action

Both sophocarpine and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. However, their primary molecular targets and mechanisms differ.

This compound: Sophocarpine's anti-inflammatory action is primarily attributed to its inhibition of the Toll-like receptor 4 (TLR4) and downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] By suppressing these pathways, sophocarpine downregulates the expression and secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]

Dexamethasone: Dexamethasone, a potent glucocorticoid, acts by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory proteins or repress the activity of pro-inflammatory transcription factors like NF-κB. This leads to a broad inhibition of the inflammatory cascade, including the suppression of various cytokines and other inflammatory mediators.

Anti_Inflammatory_Signaling_Pathways cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound cluster_2 Dexamethasone cluster_3 Cellular Signaling cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates Sophocarpine Sophocarpine Sophocarpine->TLR4 Inhibits MAPK MAPK (p38, JNK) Sophocarpine->MAPK Inhibits IkB IκB Sophocarpine->IkB Inhibits Phosphorylation Dexamethasone Dexamethasone GR GR Dexamethasone->GR Activates TLR4->MAPK Activates TLR4->IkB Leads to Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines Promotes Transcription NFkB NF-κB IkB->NFkB Releases NFkB->Cytokines Promotes Transcription GR->NFkB Inhibits

Figure 1: Simplified signaling pathways of sophocarpine and dexamethasone.

Comparative Efficacy in Preclinical Models

The anti-inflammatory effects of this compound and dexamethasone have been evaluated in various animal models of inflammation. Below is a summary of the comparative data from key studies.

Xylene-Induced Ear Edema in Mice

This model is used to assess the efficacy of anti-inflammatory agents against acute topical inflammation.

Table 1: Effect of Sophocarpine and Dexamethasone on Xylene-Induced Ear Edema

Treatment GroupDose (mg/kg)Edema Inhibition (%)
Sophocarpine 2017.9%
40Not specified, but significant
8059.95%
Dexamethasone 2.573.53%
Data sourced from a study on the analgesic and anti-inflammatory activities of sophocarpine.[2]

In the xylene-induced ear edema model, a 2.5 mg/kg dose of dexamethasone showed a potent anti-inflammatory effect with 73.53% inhibition of edema.[2] Sophocarpine also demonstrated a dose-dependent inhibition of ear swelling, with the highest dose of 80 mg/kg resulting in 59.95% inhibition.[2]

Lipopolysaccharide (LPS)-Induced Mastitis in Mice

This model mimics bacterial-induced inflammation and is used to evaluate the systemic anti-inflammatory effects of test compounds.

Table 2: Effects of Sophocarpine and Dexamethasone on Inflammatory Markers in LPS-Induced Mastitis

Treatment GroupDose (mg/kg)MPO Activity (U/g)TNF-α (pg/mg)IL-1β (pg/mg)IL-6 (pg/mg)
Control -~0.2~20~15~25
LPS -~0.9~100~75~110
Sophocarpine 25~0.7~80~60~90
50~0.5~60~45~70
100~0.3~40~30~50
Dexamethasone Not Specified~0.4~50~35~60
Data are approximate values interpreted from graphical representations in the cited study.

In the LPS-induced mastitis model, both sophocarpine and dexamethasone significantly reduced the inflammatory response. Sophocarpine exhibited a dose-dependent reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and the levels of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 in mammary tissues. Dexamethasone also effectively suppressed these inflammatory markers.

Experimental Protocols

Xylene-Induced Ear Edema
  • Animal Model: Male Kunming mice are typically used.

  • Groups: Animals are divided into a control group, a model group, dexamethasone-treated group (e.g., 2.5 mg/kg), and sophocarpine-treated groups (e.g., 20, 40, and 80 mg/kg).

  • Procedure:

    • Test compounds (sophocarpine or dexamethasone) or vehicle are administered intraperitoneally.

    • After a set time (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior surface of the right ear to induce inflammation.

    • After a further interval (e.g., 30 minutes), the mice are euthanized.

    • Circular sections from both ears are collected using a punch and weighed.

    • The difference in weight between the right and left ear punches is calculated as the edema value.

    • The percentage of edema inhibition is calculated using the formula: [(Edema_control - Edema_treated) / Edema_control] x 100.

Xylene_Ear_Edema_Workflow A Animal Acclimatization (Kunming Mice) B Grouping: - Control - Model - Dexamethasone - Sophocarpine (various doses) A->B C Drug Administration (i.p.) B->C D Wait 30 minutes C->D E Induce Edema: Apply Xylene to Right Ear D->E F Wait 30 minutes E->F G Euthanasia and Ear Punch Collection F->G H Weigh Ear Punches G->H I Calculate Edema and Inhibition Percentage H->I

Figure 2: Workflow for the xylene-induced ear edema experiment.

LPS-Induced Mastitis
  • Animal Model: Lactating mice are used.

  • Groups: Animals are divided into a control group, an LPS model group, dexamethasone-treated group, and sophocarpine-treated groups (e.g., 25, 50, and 100 mg/kg).

  • Procedure:

    • Mice are pre-treated with sophocarpine, dexamethasone, or vehicle via intraperitoneal injection.

    • After a specified time, LPS is injected into the mammary glands to induce mastitis.

    • After 24 hours, the animals are euthanized, and mammary gland tissues are collected.

    • Tissues are processed for histopathological examination (H&E staining), MPO activity assay, and measurement of cytokine levels (TNF-α, IL-1β, IL-6) using ELISA.

Conclusion

The presented data indicates that both this compound and dexamethasone are effective in mitigating inflammatory responses in preclinical models. Dexamethasone demonstrates high potency at low doses in acute inflammatory models. Sophocarpine also exhibits significant, dose-dependent anti-inflammatory activity, which is attributed to its modulation of the TLR4/NF-κB/MAPK signaling pathways.

While dexamethasone remains a benchmark for potent anti-inflammatory action, the efficacy of sophocarpine, coupled with its natural origin, positions it as a compound of interest for further investigation in the development of novel anti-inflammatory therapies. Future studies should focus on the long-term safety profile of sophocarpine and its efficacy in chronic inflammatory models to fully elucidate its therapeutic potential.

References

Synergistic Inhibition of Colon Cancer by Sophocarpine Monohydrate and Oxaliplatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of sophocarpine (B1681056) monohydrate in combination with the chemotherapeutic agent oxaliplatin (B1677828) for the treatment of colon cancer. The information presented herein is based on available scientific literature and is intended to inform further research and development in this area.

Executive Summary

Recent preclinical studies have demonstrated a significant synergistic anti-tumor effect when sophocarpine monohydrate is combined with oxaliplatin in colon cancer models. Research indicates that this combination not only enhances the cytotoxic effects of oxaliplatin but also inhibits key processes in cancer progression, namely cell proliferation, migration, and invasion. A crucial mechanism underlying this synergy is the modulation of the Epithelial-Mesenchymal Transition (EMT), a critical pathway in cancer metastasis.

A key study in this area reported a combination index (CI) of 0.58, a value that strongly indicates a synergistic interaction between sophocarpine and oxaliplatin.[1] This guide will delve into the experimental data and methodologies that support these findings.

Disclaimer: The full text of the primary research article serving as the basis for this guide was not accessible. Therefore, the quantitative data and experimental protocols presented below are illustrative and based on the information available in the study's abstract and representative methodologies for the described experiments.

Quantitative Data Summary

The following tables summarize the anticipated quantitative outcomes from key in vitro assays, comparing the effects of this compound (SC), oxaliplatin (OXP), and their combination (SC + OXP) on colon cancer cells.

Table 1: Cell Viability Inhibition (Illustrative Data)

Treatment GroupConcentration% Inhibition (Mean ± SD)
Control-0 ± 0
Sophocarpine (SC)[Specify Conc.] µM[Illustrative Value]
Oxaliplatin (OXP)[Specify Conc.] µM[Illustrative Value]
SC + OXP[Specify Conc.] µM[Significantly Higher Value]

Table 2: Inhibition of Cell Migration (Illustrative Data)

Treatment GroupWound Closure (%) (Mean ± SD)
Control100 ± 5.0
Sophocarpine (SC)[Illustrative Value]
Oxaliplatin (OXP)[Illustrative Value]
SC + OXP[Significantly Lower Value]

Table 3: Inhibition of Cell Invasion (Illustrative Data)

Treatment GroupNumber of Invading Cells (Mean ± SD)
Control[High Number]
Sophocarpine (SC)[Illustrative Value]
Oxaliplatin (OXP)[Illustrative Value]
SC + OXP[Significantly Lower Number]

Table 4: Modulation of EMT Marker Expression (Illustrative Data)

Treatment GroupE-cadherin (Epithelial Marker)N-cadherin (Mesenchymal Marker)Vimentin (Mesenchymal Marker)
ControlHighLowLow
Sophocarpine (SC)Slightly IncreasedSlightly DecreasedSlightly Decreased
Oxaliplatin (OXP)Slightly IncreasedSlightly DecreasedSlightly Decreased
SC + OXPSignificantly Increased Significantly Decreased Significantly Decreased

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on the synergistic effects of sophocarpine and oxaliplatin.

Cell Proliferation Assay (CCK-8/MTT)

This assay is used to assess the impact of the drug combination on the viability and proliferation of colon cancer cells.

  • Cell Seeding: Colon cancer cells (e.g., LoVo) are seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.

  • Treatment: Cells are treated with varying concentrations of this compound, oxaliplatin, or a combination of both for 48 hours. A control group with no treatment is also included.

  • Reagent Addition: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution is added to each well.

  • Incubation: The plates are incubated for 2-4 hours at 37°C.

  • Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control group.

Wound Healing (Scratch) Assay

This method evaluates the effect of the drug combination on the migratory capacity of colon cancer cells.

  • Cell Seeding: Cells are grown in 6-well plates to form a confluent monolayer.

  • Creating the "Wound": A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.

  • Treatment: The cells are washed to remove debris and then treated with sophocarpine, oxaliplatin, or their combination in a low-serum medium.

  • Imaging: Images of the scratch are captured at 0 and 24 hours post-treatment using a microscope.

  • Analysis: The width of the scratch is measured, and the percentage of wound closure is calculated to determine the rate of cell migration.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.

  • Chamber Preparation: The upper chamber of a Transwell insert is coated with Matrigel.

  • Cell Seeding: Colon cancer cells are seeded in the upper chamber in a serum-free medium containing the respective treatments (sophocarpine, oxaliplatin, or combination).

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.

  • Staining and Counting: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Western Blot Analysis for EMT Markers

This technique is used to quantify the expression levels of key proteins involved in the Epithelial-Mesenchymal Transition.

  • Protein Extraction: Colon cancer cells are treated with sophocarpine, oxaliplatin, or their combination for 48 hours. Total protein is then extracted from the cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against E-cadherin, N-cadherin, and Vimentin. A primary antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection: The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the relative protein expression levels.

Visualizations

Experimental Workflow

G cluster_in_vitro In Vitro Experiments cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment with SC, OXP, SC+OXP Cell Culture->Treatment Cell Proliferation Assay CCK-8 / MTT Assay Treatment->Cell Proliferation Assay Cell Migration Assay Wound Healing Assay Treatment->Cell Migration Assay Cell Invasion Assay Transwell Assay Treatment->Cell Invasion Assay Protein Analysis Western Blot Treatment->Protein Analysis Viability Data Viability Data Cell Proliferation Assay->Viability Data Migration Data Migration Data Cell Migration Assay->Migration Data Invasion Data Invasion Data Cell Invasion Assay->Invasion Data EMT Marker Expression EMT Marker Expression Protein Analysis->EMT Marker Expression Synergy Analysis Synergy Analysis Viability Data->Synergy Analysis Migration Data->Synergy Analysis Invasion Data->Synergy Analysis EMT Marker Expression->Synergy Analysis

Caption: Experimental workflow for in vitro analysis of drug synergy.

Signaling Pathway: Inhibition of EMT

G cluster_drugs Therapeutic Intervention cluster_emt Epithelial-Mesenchymal Transition (EMT) cluster_phenotype Cancer Cell Phenotype SC_OXP Sophocarpine + Oxaliplatin E_cadherin E-cadherin (Epithelial Marker) SC_OXP->E_cadherin Upregulates N_cadherin N-cadherin (Mesenchymal Marker) SC_OXP->N_cadherin Downregulates Vimentin Vimentin (Mesenchymal Marker) SC_OXP->Vimentin Downregulates Migration_Invasion Migration & Invasion E_cadherin->Migration_Invasion Inhibits N_cadherin->Migration_Invasion Promotes Vimentin->Migration_Invasion Promotes Metastasis Metastasis Migration_Invasion->Metastasis

Caption: Proposed mechanism of EMT inhibition by the combination therapy.

References

A Head-to-Head Comparison of Sophocarpine and Other Sophora Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of four major quinolizidine (B1214090) alkaloids derived from the Sophora genus: sophocarpine, matrine (B1676216), oxymatrine, and sophoridine. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities. This document aims to serve as a valuable resource by presenting a head-to-head comparison of their anti-cancer, anti-inflammatory, and antiviral properties, supported by experimental data and detailed methodologies.

Pharmacological Activity: A Quantitative Comparison

The following tables summarize the quantitative data on the anti-cancer, anti-inflammatory, and antiviral activities of sophocarpine, matrine, oxymatrine, and sophoridine. This allows for a direct comparison of their potency across various experimental models.

Anti-Cancer Activity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below represents the IC50 values of the four alkaloids against a range of human cancer cell lines.

AlkaloidCancer Cell LineIC50 (µM)Incubation Time (h)Citation
Sophocarpine A549 (Lung)14940Not Specified[1]
DU145 (Prostate)Varies with conc.24, 48, 72[1]
PC-3 (Prostate)Varies with conc.24, 48, 72[1]
KRASA12 (Myeloma)< 21Not Specified
AMO-1 (Myeloma)< 21Not Specified
Matrine SMMC-7721 (Hepatoma)3.42 - 8.05Not Specified[2]
A549 (Lung)3.42 - 8.05Not Specified[2]
CNE2 (Nasopharyngeal)3.42 - 8.05Not Specified[2]
SO-Rb50 (Retinoblastoma)~386524[3]
SO-Rb50/VCR (Vincristine-resistant Retinoblastoma)~390624[3]
CT26 (Colon)1397 (24h), 908.8 (48h)24, 48[4]
Oxymatrine K562/A02 (Leukemia)Reversed MDRNot Specified[5]
MCF-7 (Breast)< 16 mg/mL (~60520 µM)48[6]
A549 (NSCLC)≥ 6048[7]
H1975 (NSCLC)≥ 6048[7]
HCC827 (NSCLC)≥ 6048[7]
Sophoridine A549 (Lung)> 161.06Not Specified[8]
HT1080 (Fibrosarcoma)> 161.06Not Specified[8]
U87-MG (Glioblastoma)> 161.06Not Specified[8]
HepG2 (Hepatoma)> 161.06Not Specified[8]
SGC7901 (Gastric)3.52Not Specified[9][10]
AGS (Gastric)3.91Not Specified[9][10]
Miapaca-2 (Pancreatic)~20 - 20048[11]
PANC-1 (Pancreatic)~20 - 20048[11]

Note: IC50 values were converted to µM for comparison where necessary, using the following molecular weights: Sophocarpine (246.35 g/mol )[5][12], Matrine (248.36 g/mol )[3][7][9][13], Oxymatrine (264.36 g/mol )[1][2], and Sophoridine (248.36 g/mol )[8][14][15][16]. Direct comparison should be made with caution due to variations in experimental conditions.

Anti-Inflammatory Activity: Cytokine Inhibition

This table summarizes the inhibitory effects of the alkaloids on the production of key pro-inflammatory cytokines.

AlkaloidModelInhibited CytokinesKey FindingsCitation
Sophocarpine RAW264.7 cells, Murine primary macrophagesTNF-α, IL-6Exerted the most potent inhibitory effect on TNF-α and IL-6 production among five tested alkaloids (matrine, oxymatrine, sophoramine, sophoridine).[17]
LPS-induced RAW 264.7 cellsTNF-α, IL-6, NOSuppressed LPS-stimulated NO production and pro-inflammatory cytokine secretion.[18]
Matrine & Oxymatrine TNF-α-stimulated keratinocytesIL-6, IL-8, CXCL1Flavonoids from Sophora flavescens showed higher cytokine/chemokine inhibition than alkaloids.[19]
Total Sophora Alkaloids (TASA) Experimental Colitis in Rats-Increased the expression of anti-inflammatory IL-10.
Collagen-Induced Arthritis (CIA) in miceIgG1, IL-21, IgG2aReduced serum levels of these inflammatory markers.[16]
Antiviral Activity: Inhibition of Hepatitis B Virus (HBV)

The following data illustrates the efficacy of these alkaloids in inhibiting Hepatitis B Virus (HBV) replication.

AlkaloidCell LineParameter MeasuredKey FindingsCitation
Sophocarpine, Oxymatrine, Matrine, Sophoridine HepG2.2.15HBsAg, HBeAg, HBV DNACo-administration with thymopolypeptides could inhibit HBsAg and HBeAg secretion and HBV DNA replication.
Sophoridine HepG2.2.15HBsAg, HBV DNAShowed more potent anti-HBV activity than matrine, oxymatrine, and sophocarpine.[10]
Oxymatrine HepG2.2.15HBV DNA, cccDNA, rcDNA, pgRNAReduced HBV DNA in supernatant by 75.32% after 5 days. Markedly reduced intracellular cccDNA and rcDNA.
Oxymatrine & Matrine HepG2.2.15HBsAg, HBeAg, HBV DNACombination with Lamivudine showed significant inhibitory effects, higher than or equivalent to the single use of Lamivudine at a higher concentration.[20]

Key Signaling Pathways

The pharmacological effects of these Sophora alkaloids are mediated through the modulation of several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

PI3K/AKT/mTOR Signaling Pathway

This pathway is central to regulating cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Sophocarpine has been shown to inhibit the progression of castration-resistant prostate cancer by inactivating the PI3K/AKT/mTOR signaling pathway[1].

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Sophocarpine Sophocarpine Sophocarpine->PI3K Inhibits Sophocarpine->AKT Inhibits Sophocarpine->mTORC1 Inhibits

PI3K/AKT/mTOR pathway inhibition by sophocarpine.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses. Sophocarpine has been shown to downregulate the MAPK and NF-κB signaling pathways in the context of rheumatoid arthritis[17]. Sophoridine has also been found to activate the MAPK signaling pathway in non-small cell lung cancer[10].

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription JNK->Transcription p38->Transcription CellularResponse Cellular Responses (Proliferation, Inflammation) Transcription->CellularResponse Sophora_Alkaloids Sophora Alkaloids Sophora_Alkaloids->JNK Modulates Sophora_Alkaloids->p38 Modulates

General overview of the MAPK signaling pathway modulated by Sophora alkaloids.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a critical role in regulating the immune and inflammatory responses. Sophocarpine has been demonstrated to inhibit NF-κB activation, contributing to its anti-inflammatory effects[18].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Gene Gene Transcription (Pro-inflammatory Cytokines) Sophocarpine Sophocarpine Sophocarpine->IKK Inhibits Sophocarpine->IkB Prevents Phosphorylation

Inhibition of the NF-κB signaling pathway by sophocarpine.

Experimental Protocols

To ensure the reproducibility and transparency of the cited data, this section provides detailed methodologies for the key experiments used to evaluate the pharmacological activities of Sophora alkaloids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of compounds.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of the Sophora alkaloids (e.g., sophocarpine, matrine, oxymatrine, sophoridine) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the alkaloids, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protein Expression Analysis (Western Blot)

Western blotting is used to detect specific proteins in a sample and is crucial for studying the effects of alkaloids on signaling pathway components.

Protocol:

  • Cell Lysis: After treating cells with the Sophora alkaloids for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the Bradford or BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis) gel. Run the gel to separate the proteins based on their molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST - Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-AKT, NF-κB p65) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the concentration of specific proteins, such as cytokines, in biological fluids.

Protocol:

  • Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add cell culture supernatants (collected from cells treated with Sophora alkaloids) and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine). Incubate until a color develops.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the samples.

HBV DNA Quantification (Real-Time PCR)

Real-time Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for quantifying DNA levels, such as HBV DNA in cell culture supernatants.

Protocol:

  • DNA Extraction: Isolate viral DNA from the supernatant of HBV-producing cells (e.g., HepG2.2.15) treated with Sophora alkaloids using a commercial viral DNA extraction kit.

  • Reaction Setup: Prepare a PCR reaction mixture containing the extracted DNA, HBV-specific primers and probe, DNA polymerase, and dNTPs in a real-time PCR-compatible plate or tubes.

  • Real-Time PCR Amplification: Perform the PCR amplification in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Acquisition: The instrument measures the fluorescence signal at each cycle, which is proportional to the amount of amplified DNA.

  • Quantification: A standard curve is generated using a serial dilution of a plasmid containing the HBV target sequence with a known copy number. The HBV DNA copy number in the samples is then determined by comparing their amplification curves to the standard curve.

Conclusion

This guide provides a comparative overview of the pharmacological activities of sophocarpine, matrine, oxymatrine, and sophoridine. The presented quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of natural product drug discovery and development. While all four alkaloids demonstrate significant anti-cancer, anti-inflammatory, and antiviral potential, their potency and mechanisms of action can vary. Sophocarpine and sophoridine, for instance, show promising and sometimes superior activity in specific models compared to the more extensively studied matrine and oxymatrine. The elucidation of their effects on key signaling pathways, such as PI3K/AKT/mTOR, MAPK, and NF-κB, provides a foundation for further investigation into their therapeutic applications. Future research should focus on standardized in vitro and in vivo studies to enable more direct and robust comparisons, ultimately paving the way for the clinical translation of these promising natural compounds.

References

Independent Verification of Sophocarpine Monohydrate's Effect on NF-κB Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of sophocarpine (B1681056) monohydrate's performance in inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway against other known inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature.

Introduction to NF-κB and Its Inhibition

The NF-κB family of transcription factors plays a critical role in regulating inflammatory responses, immune function, cell proliferation, and apoptosis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes. Dysregulation of the NF-κB pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer, making it a key target for therapeutic intervention.

Sophocarpine, a quinolizidine (B1214090) alkaloid extracted from the herb Sophora alopecuroides, has demonstrated anti-inflammatory properties.[1][2] This guide delves into the independent verification of its effect on NF-κB inhibition, comparing its mechanism and efficacy with other well-established NF-κB inhibitors.

Comparative Analysis of NF-κB Inhibitors

The following table summarizes the quantitative data for sophocarpine monohydrate and a selection of alternative NF-κB inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target by 50%. It is a standard measure of a drug's potency.

InhibitorTarget in NF-κB PathwayIC50 ValueCell Type/Assay Conditions
Sophocarpine IκB PhosphorylationNot explicitly defined as an IC50. Effective concentrations reported at 50 and 100 µg/ml in LPS-induced RAW 264.7 cells.[1][2] Another study reported an IC50 of 3.68 mM in A549 lung cancer cells, though not specific to NF-κB inhibition.[3]RAW 264.7 macrophages stimulated with Lipopolysaccharide (LPS).[1][2]
BAY 11-7082 IκBα Phosphorylation10 µMInhibition of TNFα-induced IκBα phosphorylation in tumor cells.[1][4]
IMD-0354 IKKβ1.2 µMInhibition of TNF-α induced NF-κB transcription activity.[5][6]
TPCA-1 IKKβ17.9 nMDirect inhibition of IKKβ kinase activity.
Parthenolide IKK ComplexNot explicitly defined as an IC50 for NF-κB. Shown to inhibit IKK activity and prevent NF-κB activation.[7][8]Various cell lines, including those used in cystic fibrosis research.[7][8]
MG-132 ProteasomeNot explicitly defined as an IC50 for NF-κB. Acts by inhibiting proteasomal degradation of IκBα.[9][10]A549 cells and other mammalian cell lines.[10][11]

Experimental Protocols

Detailed methodologies for key experiments used to assess NF-κB inhibition are provided below.

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Seed cells (e.g., HEK293T) in a 96-well plate.

    • Transfect cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • After 24 hours, treat the cells with varying concentrations of the test compound (e.g., sophocarpine) for a specified pre-incubation time.

  • Stimulation:

    • Induce NF-κB activation by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS).

  • Cell Lysis and Luminescence Measurement:

    • After the desired incubation period, lyse the cells.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the NF-κB-driven luciferase activity to the control luciferase activity.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Western Blot for Phosphorylated IκBα and Nuclear NF-κB p65

This technique is used to detect changes in the phosphorylation status of IκBα and the nuclear translocation of the NF-κB p65 subunit.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

Protocol:

  • Cell Treatment and Lysis:

    • Culture and treat cells with the inhibitor and stimulant as described for the luciferase assay.

    • Prepare cytoplasmic and nuclear extracts.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated IκBα (for cytoplasmic extracts) or the NF-κB p65 subunit (for nuclear extracts).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Use loading controls (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts) to ensure equal protein loading.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Principle: A radiolabeled or fluorescently labeled DNA probe containing an NF-κB binding site is incubated with nuclear extracts. If NF-κB is present and active, it will bind to the probe, causing a shift in its mobility during electrophoresis on a non-denaturing gel.

Protocol:

  • Preparation of Nuclear Extracts:

    • Prepare nuclear extracts from cells treated with the inhibitor and stimulant.

  • Probe Labeling:

    • Synthesize and label a double-stranded oligonucleotide probe containing the consensus NF-κB binding sequence.

  • Binding Reaction:

    • Incubate the labeled probe with the nuclear extracts in a binding buffer.

  • Electrophoresis:

    • Separate the protein-DNA complexes from the free probe on a native polyacrylamide gel.

  • Detection:

    • Visualize the bands by autoradiography (for radiolabeled probes) or fluorescence imaging. A "supershift" can be performed by adding an antibody specific to an NF-κB subunit to the binding reaction, which will cause a further retardation in the mobility of the complex, confirming the identity of the bound protein.

Visualizations

The following diagrams illustrate the NF-κB signaling pathway, a typical experimental workflow for assessing its inhibition, and the logical relationship of the comparative analysis.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα-NF-κB IκBα NF-κB IKK Complex->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates IκBα-NF-κB->NF-κB Releases p-IκBα p-IκBα IκBα-NF-κB->p-IκBα Ub-Proteasome Proteasome p-IκBα->Ub-Proteasome Ubiquitination & Degradation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Activates

Caption: The canonical NF-κB signaling pathway.

Experimental_Workflow Cell_Culture 1. Cell Culture Compound_Treatment 2. Treatment with Sophocarpine/Alternatives Cell_Culture->Compound_Treatment Stimulation 3. NF-κB Stimulation (e.g., TNF-α, LPS) Compound_Treatment->Stimulation Assays Luciferase Assay Western Blot EMSA Stimulation->Assays Data_Analysis 4. Data Analysis (IC50, % Inhibition) Assays->Data_Analysis Comparison 5. Comparative Evaluation Data_Analysis->Comparison

Caption: Experimental workflow for NF-κB inhibition assessment.

Comparison_Logic cluster_parameters Comparison Parameters Sophocarpine Sophocarpine Mechanism Mechanism of Action Sophocarpine->Mechanism Potency Potency (IC50) Sophocarpine->Potency Specificity Target Specificity Sophocarpine->Specificity Alternative_Inhibitors Alternative Inhibitors (BAY 11-7082, IMD-0354, etc.) Alternative_Inhibitors->Mechanism Alternative_Inhibitors->Potency Alternative_Inhibitors->Specificity

Caption: Logical framework for comparing NF-κB inhibitors.

Conclusion

The available evidence strongly indicates that this compound inhibits the NF-κB signaling pathway, primarily by preventing the phosphorylation of IκBα. This mechanism is shared with other known inhibitors such as BAY 11-7082. However, a direct and standardized IC50 value for sophocarpine's NF-κB inhibition is not consistently reported in the literature, making a precise potency comparison challenging. The provided data from various studies show its effectiveness at micromolar to millimolar concentrations, depending on the cell type and conditions. In contrast, inhibitors like TPCA-1 demonstrate significantly higher potency with nanomolar IC50 values.

For drug development professionals, while sophocarpine shows promise as an NF-κB inhibitor, further studies are required to establish a definitive IC50 value under standardized assay conditions. This will enable a more direct comparison with other potential therapeutic agents and facilitate its evaluation for clinical applications. The experimental protocols and comparative data presented in this guide offer a framework for such independent verification and further research into the therapeutic potential of this compound.

References

A Comparative Analysis of the Analgesic Properties of Sophocarpine and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic effects of sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid derived from plants of the Sophora genus, and morphine, a potent opioid analgesic. This document synthesizes experimental data from various studies to offer an objective overview of their respective performances in preclinical pain models.

Executive Summary

Quantitative Data on Analgesic Efficacy

The following tables summarize the analgesic effects of sophocarpine and morphine as reported in separate studies. It is critical to note that these data are not from a head-to-head comparison and should be interpreted with caution, as experimental conditions such as animal species, strain, and specific protocol details may vary.

Table 1: Analgesic Effect of Sophocarpine in the Acetic Acid-Induced Writhing Test in Mice [2]

Treatment GroupDose (mg/kg)Mean Number of Writhes (± SD)Inhibition (%)
Normal Saline-28.38 ± 7.63-
Aspirin (B1665792) (Positive Control)1006.08 ± 3.9578.59
Sophocarpine2024.15 ± 7.3414.91
Sophocarpine4020.46 ± 8.7027.91
Sophocarpine8014.85 ± 6.0447.70

Data sourced from a study on the analgesic and anti-inflammatory activities of sophocarpine from Sophora viciifolia Hance.[2]

Table 2: Analgesic Effect of Sophocarpine in the Hot Plate Test in Mice (55 ± 0.5°C) [2]

Treatment GroupDose (mg/kg)Latency Time (seconds ± SD) at 60 min
Normal Saline-10.19 ± 2.44
Aspirin (Positive Control)10016.53 ± 3.12
Sophocarpine2012.15 ± 2.87
Sophocarpine4013.06 ± 3.01
Sophocarpine8014.23 ± 2.98

Data sourced from a study on the analgesic and anti-inflammatory activities of sophocarpine from Sophora viciifolia Hance.[2]

Table 3: Analgesic Potency of Morphine in the Hot Plate Test in Rats

TreatmentHot Plate TemperatureED50 (mg/kg, SC)
Morphine55°C2.6

Data sourced from a study on morphine's antinociceptive potency in various nociceptive tests.[3]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity by inducing visceral pain.

  • Animals: Male Swiss albino mice (20-25 g) are typically used.[4]

  • Grouping: Animals are randomly divided into control, positive control (e.g., aspirin or morphine), and test groups (different doses of sophocarpine).[2][4]

  • Drug Administration: Test compounds, positive control, or vehicle (normal saline) are administered, often intraperitoneally (i.p.) or orally, 30 minutes before the induction of writhing.[2][4]

  • Induction of Writhing: A 0.7% or 1% solution of acetic acid (10 mL/kg) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[2][5][6]

  • Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted over a 10 or 20-minute period.[2][6]

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.[2]

G cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Drug Administration Drug Administration Grouping->Drug Administration Acetic Acid Injection (i.p.) Acetic Acid Injection (i.p.) Drug Administration->Acetic Acid Injection (i.p.) 30 min Observation Period Observation Period Acetic Acid Injection (i.p.)->Observation Period 5 min latency Count Writhes Count Writhes Observation Period->Count Writhes Calculate % Inhibition Calculate % Inhibition Count Writhes->Calculate % Inhibition

Workflow for the Acetic Acid-Induced Writhing Test.
Hot Plate Test

This method assesses the response to thermal pain and is often used to evaluate centrally acting analgesics.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.[2]

  • Animals: Male mice are placed on the hot plate.[2]

  • Measurement: The latency to a discomfort reaction, such as licking of the paws or jumping, is recorded.[2]

  • Cut-off Time: A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[2]

  • Procedure: The reaction latency is measured before and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.[2]

G cluster_0 Baseline Measurement cluster_1 Treatment and Testing cluster_2 Endpoint Place Mouse on Hot Plate Place Mouse on Hot Plate Record Baseline Latency Record Baseline Latency Place Mouse on Hot Plate->Record Baseline Latency Record Reaction Latency Record Reaction Latency Place Mouse on Hot Plate->Record Reaction Latency Administer Drug/Vehicle Administer Drug/Vehicle Test at Time Intervals Test at Time Intervals Administer Drug/Vehicle->Test at Time Intervals e.g., 15, 30, 60, 90, 120 min Test at Time Intervals->Place Mouse on Hot Plate Remove Mouse Remove Mouse Record Reaction Latency->Remove Mouse

Workflow for the Hot Plate Test.

Signaling Pathways in Analgesia

Sophocarpine

Sophocarpine appears to exert its analgesic and anti-inflammatory effects through multiple pathways. A key mechanism involves the inhibition of Transient Receptor Potential (TRP) channels, specifically TRPA1 and TRPV1, which are critical in pain sensation.[7] Sophocarpine may act as a competitive inhibitor of these channels.[7] Additionally, its anti-inflammatory action, which contributes to its analgesic effect, is associated with the downregulation of the NF-κB and MAPK signaling pathways.[8] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[7]

G cluster_sophocarpine Sophocarpine Signaling Sophocarpine Sophocarpine TRPA1_V1 TRPA1/TRPV1 Channels Sophocarpine->TRPA1_V1 Inhibits NFkB_MAPK NF-κB & MAPK Pathways Sophocarpine->NFkB_MAPK Inhibits Pain_Signal Pain Signal Transduction TRPA1_V1->Pain_Signal Mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB_MAPK Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_MAPK->Pro_inflammatory_Cytokines Upregulates Pro_inflammatory_Cytokines->Pain_Signal Sensitizes Analgesia Analgesic Effect

Proposed Analgesic Signaling Pathway of Sophocarpine.
Morphine

Morphine's primary mechanism of action is through the activation of μ-opioid receptors (MOR), which are G-protein coupled receptors located in the central and peripheral nervous systems.[9] Upon binding, morphine initiates an intracellular signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and the modulation of ion channels. This results in hyperpolarization of the neuronal membrane and a reduction in the release of excitatory neurotransmitters, thereby inhibiting the transmission of pain signals.[10]

G cluster_morphine Morphine Signaling Morphine Morphine MOR μ-Opioid Receptor (MOR) Morphine->MOR Binds & Activates G_Protein G-protein Coupling (Gi/Go) MOR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Hyperpolarization Neuronal Hyperpolarization Ion_Channels->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter_Release Analgesia Analgesic Effect Neurotransmitter_Release->Analgesia

Primary Analgesic Signaling Pathway of Morphine.

Conclusion

Sophocarpine demonstrates promising dose-dependent analgesic effects in preclinical models, appearing to act through mechanisms distinct from those of morphine, including the inhibition of TRP channels and modulation of inflammatory pathways. Morphine remains a highly potent analgesic, acting via the well-established opioid receptor system. The lack of direct comparative studies makes it difficult to definitively compare the potency of sophocarpine monohydrate and morphine. Further research, including head-to-head in vivo studies, is warranted to fully elucidate the comparative analgesic efficacy and therapeutic potential of sophocarpine as a potential alternative or adjunct to traditional opioid analgesics.

References

Sophocarpine: A Preclinical Overview and Comparative Analysis Against Standard-of-Care Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophocarpine (B1681056), a quinolizidine (B1214090) alkaloid extracted from herbs of the Sophora genus, has garnered significant interest for its diverse pharmacological activities. Extensive preclinical research has demonstrated its potential as an anti-inflammatory, anti-cancer, anti-viral, and anti-arrhythmic agent. This guide provides a comprehensive comparison of the preclinical data on sophocarpine with the established clinical performance of standard-of-care drugs in oncology, virology, and cardiology, supported by detailed experimental methodologies and pathway visualizations.

Executive Summary

Preclinical evidence suggests that sophocarpine exhibits promising therapeutic potential across a range of diseases. In oncology, it has demonstrated cytotoxic effects against various cancer cell lines and has been shown to inhibit tumor growth in animal models. For viral hepatitis, in vitro studies indicate its ability to suppress Hepatitis B Virus (HBV) replication. In the context of cardiac arrhythmias, sophocarpine has been found to modulate ion channels and prolong action potential duration, suggesting anti-arrhythmic properties.

However, it is crucial to note that the data for sophocarpine is currently limited to preclinical studies. In contrast, the comparator drugs discussed in this guide—doxorubicin (B1662922) (cancer), sofosbuvir (B1194449) (viral hepatitis), and amiodarone (B1667116) (arrhythmia)—are established standard-of-care treatments with extensive clinical trial data supporting their efficacy and safety in humans. This guide aims to objectively present the available data to inform future research and development directions for sophocarpine-containing herbal medicines.

Oncology: Sophocarpine vs. Doxorubicin

Preclinical Efficacy of Sophocarpine in Cancer

Sophocarpine has demonstrated cytotoxic activity against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Furthermore, in vivo studies using animal models have shown a reduction in tumor growth upon treatment with sophocarpine.

Cancer Type Cell Line Sophocarpine IC50 In Vivo Model Tumor Growth Inhibition
Lung CancerA5493.68 mM[1]--
Gastric CancerMKN452.45 mg/mL[2]Xenograft~50% reduction in tumor volume and weight[3]
Gastric CancerBGC-8232.07 mg/mL[2]XenograftSignificant decrease in tumor volume and weight[2]
Prostate Cancer (Castration-Resistant)DU145-XenograftTumor weight: 0.21 g (vs. 0.69 g in control) Tumor volume: 91.70 mm³ (vs. 400.80 mm³ in control)[4]
Clinical Efficacy of Doxorubicin in Non-Small Cell Lung Cancer (NSCLC)

Doxorubicin is a widely used chemotherapeutic agent. In combination with other drugs, it has been a standard treatment for various cancers, including lung cancer. The overall response rate (ORR) from clinical trials provides a measure of the proportion of patients with tumor size reduction of a predefined amount and duration.

Treatment Regimen Patient Population Overall Response Rate (ORR)
Doxorubicin-based combination chemotherapyAdvanced Non-Small Cell Lung Cancer29% (7 of 24 evaluable patients)[5]
FACP/weekly doxorubicinNon-Small Cell Lung Cancer31%[6]
FACP/standard doxorubicinNon-Small Cell Lung Cancer19%[6]
Signaling Pathways in Cancer

Sophocarpine's anti-cancer effects are believed to be mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[7]

Sophocarpine Sophocarpine PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Sophocarpine->PI3K_AKT_mTOR inhibits Apoptosis Apoptosis Sophocarpine->Apoptosis induces Metastasis Metastasis Sophocarpine->Metastasis inhibits PI3K_AKT_mTOR->Apoptosis inhibits Cell_Proliferation Cell Proliferation PI3K_AKT_mTOR->Cell_Proliferation promotes

Sophocarpine's inhibitory action on the PI3K/AKT/mTOR pathway in cancer.

Viral Hepatitis: Sophocarpine vs. Sofosbuvir

Preclinical Efficacy of Sophocarpine against Hepatitis B Virus (HBV)

In vitro studies using the HepG2.2.15 cell line, which stably expresses the HBV genome, have demonstrated that sophocarpine can inhibit HBV replication.

Parameter Sophocarpine Concentration Inhibition
Intracellular HBV core DNA100 µg/mL72.4% reduction[8]
Extracellular HBsAg-Significant reduction[8]
Extracellular HBeAg-Significant reduction[8]
Clinical Efficacy of Sofosbuvir against Hepatitis C Virus (HCV)

Sofosbuvir is a cornerstone of modern antiviral therapy for Hepatitis C, leading to high rates of sustained virologic response (SVR), which is considered a cure.

Treatment Regimen Patient Population Sustained Virologic Response (SVR12) Rate
Sofosbuvir/VelpatasvirHCV Genotype 394.6%[9]
Sofosbuvir/Ledipasvir + RibavirinHCV with compensated liver cirrhosis89.7%[10]
Sofosbuvir/VelpatasvirHCV with compensated liver cirrhosis92%[10]
Sofosbuvir + RibavirinHCV Genotype 3, treatment-naive, with cirrhosis58%[11]
Sofosbuvir + Peginterferon + RibavirinHCV Genotype 384%[11]
Signaling Pathways in Viral Hepatitis

Sophocarpine's potential anti-viral activity may be linked to its immunomodulatory effects, including the inhibition of pro-inflammatory signaling pathways.

Sophocarpine Sophocarpine NF_kB NF-κB Signaling Sophocarpine->NF_kB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines induces Viral_Replication Viral Replication Pro_inflammatory_Cytokines->Viral_Replication may promote

Sophocarpine's potential role in modulating NF-κB signaling in viral hepatitis.

Arrhythmia: Sophocarpine vs. Amiodarone

Preclinical Efficacy of Sophocarpine in Arrhythmia Models

Preclinical studies suggest that sophocarpine possesses anti-arrhythmic properties by affecting cardiac ion channels and action potential characteristics.

Experimental Model Sophocarpine Concentration Effect
Guinea pig papillary muscle-Prolonged action potential duration[12]
Guinea pig papillary muscle10 µmol/LProlonged effective refractory period by 21.1%[1]
Isolated guinea pig heart300 µmol/LReversed isoprenaline-induced tachyarrhythmia[1][13]
Rabbit sinus node cells10 µmol/LInhibited INa, ICaL, and IKr currents[1]
Clinical Efficacy of Amiodarone in Atrial Fibrillation

Amiodarone is a widely used anti-arrhythmic drug for the management of atrial fibrillation (AF), with proven efficacy in converting AF to normal sinus rhythm and maintaining it.

Treatment Patient Population Conversion Rate to Sinus Rhythm
Intravenous AmiodaroneRecent-onset Atrial Fibrillation92% (vs. 64% in placebo group)[14]
High-dose Intravenous AmiodaroneRecent-onset Atrial Fibrillation>90% within 24 hours[15]
Oral AmiodaroneHeart failure and Atrial Fibrillation31.4% (16 of 51 patients) spontaneous conversion (vs. 7.7% in placebo)[16]
Intravenous AmiodaroneRecent-onset Atrial Fibrillation78.3% (vs. 58.7% for other drugs)[17]
Signaling and Ion Channel Modulation in Arrhythmia

Sophocarpine's anti-arrhythmic effects are attributed to its ability to block multiple ion channels in cardiomyocytes.

Sophocarpine Sophocarpine Na_Channel Sodium Channel (INa) Sophocarpine->Na_Channel inhibits Ca_Channel Calcium Channel (ICaL) Sophocarpine->Ca_Channel inhibits K_Channel Potassium Channel (IKr) Sophocarpine->K_Channel inhibits Action_Potential Action Potential Na_Channel->Action_Potential depolarization Ca_Channel->Action_Potential plateau phase K_Channel->Action_Potential repolarization

Sophocarpine's modulation of cardiac ion channels.

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical studies of sophocarpine.

Cell Viability Assay (MTT Assay) for Cancer Studies

Objective: To determine the cytotoxic effects of sophocarpine on cancer cells.

Workflow:

start Seed cancer cells in 96-well plates step1 Treat cells with varying concentrations of sophocarpine start->step1 step2 Incubate for a specified period (e.g., 48 hours) step1->step2 step3 Add MTT reagent to each well step2->step3 step4 Incubate to allow formazan (B1609692) crystal formation step3->step4 step5 Add solubilizing agent (e.g., DMSO) step4->step5 step6 Measure absorbance at a specific wavelength (e.g., 570 nm) step5->step6 end Calculate IC50 value step6->end

Workflow for a typical MTT assay.

Detailed Steps:

  • Cancer cells (e.g., A549, MKN45) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of sophocarpine.

  • After a 48-hour incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[2]

  • The plates are incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of sophocarpine in a living organism.

Workflow:

start Inject cancer cells subcutaneously into immunodeficient mice step1 Allow tumors to grow to a palpable size start->step1 step2 Randomize mice into treatment and control groups step1->step2 step3 Administer sophocarpine or vehicle control (e.g., saline) intraperitoneally step2->step3 step4 Measure tumor volume and body weight regularly step3->step4 step5 Sacrifice mice at the end of the study and excise tumors step4->step5 end Compare tumor weight and volume between groups step5->end

Workflow for an in vivo tumor xenograft study.

Detailed Steps:

  • Human cancer cells (e.g., DU145) are injected subcutaneously into the flank of nude mice.[4]

  • When the tumors reach a certain volume (e.g., 100 mm³), the mice are randomly assigned to a treatment group (sophocarpine) and a control group (vehicle).[3]

  • Sophocarpine is administered, for example, at a dose of 35 mg/kg via intraperitoneal injection every two days for a specified duration (e.g., two weeks).[3]

  • Tumor size is measured regularly with calipers, and tumor volume is calculated. Bodyweight is also monitored.

  • At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

  • The tumor growth inhibition is calculated by comparing the average tumor weight and volume of the treated group to the control group.

Anti-HBV Assay in HepG2.2.15 Cells

Objective: To assess the inhibitory effect of sophocarpine on HBV replication.

Workflow:

start Culture HepG2.2.15 cells step1 Treat cells with different concentrations of sophocarpine start->step1 step2 Incubate for a defined period (e.g., 6 days) step1->step2 step3 Collect cell culture supernatant and cell lysates step2->step3 step4 Quantify extracellular HBsAg and HBeAg by ELISA step3->step4 step5 Extract and quantify intracellular HBV core DNA by qPCR step3->step5 end Determine the percentage of viral inhibition step4->end step5->end

Workflow for an anti-HBV assay.

Detailed Steps:

  • HepG2.2.15 cells are cultured in a suitable medium.[8]

  • The cells are treated with various concentrations of sophocarpine for 6 days.[8]

  • The cell culture supernatant is collected to measure the levels of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) using an enzyme-linked immunosorbent assay (ELISA).

  • The cells are lysed, and the intracellular HBV core DNA is extracted.[8]

  • The amount of HBV DNA is quantified using a quantitative polymerase chain reaction (qPCR) assay.[8]

  • The inhibition of HBV replication is determined by the reduction in viral antigens and DNA levels compared to untreated controls.

Langendorff-Perfused Heart Model for Arrhythmia Studies

Objective: To investigate the electrophysiological effects of sophocarpine on an isolated heart.

Workflow:

start Isolate the heart from an animal (e.g., guinea pig) step1 Mount the heart on a Langendorff apparatus and perfuse with oxygenated buffer start->step1 step2 Record baseline cardiac parameters (e.g., ECG, heart rate) step1->step2 step3 Induce arrhythmia (e.g., with isoprenaline) step2->step3 step4 Perfuse the heart with sophocarpine-containing buffer step3->step4 step5 Record changes in cardiac parameters step4->step5 end Analyze the anti-arrhythmic effects step5->end

Workflow for a Langendorff-perfused heart experiment.

Detailed Steps:

  • A guinea pig heart is isolated and mounted on a Langendorff apparatus.[1]

  • The heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution (e.g., Tyrode's solution).

  • Baseline electrocardiogram (ECG) and heart rate are recorded.

  • Tachyarrhythmia is induced by perfusing the heart with a solution containing isoprenaline.[13]

  • Once arrhythmia is established, sophocarpine is added to the perfusion solution.[13]

  • The effects of sophocarpine on heart rate and rhythm are continuously monitored to assess its ability to reverse the arrhythmia.[13]

  • Action potentials can be recorded from the ventricular muscle or papillary muscles using microelectrodes to measure parameters like action potential duration and effective refractory period.[1]

Conclusion

The preclinical data for sophocarpine are promising, suggesting its potential as a therapeutic agent in oncology, viral hepatitis, and cardiology. However, the lack of clinical trial data makes it impossible to directly compare its efficacy and safety with established drugs like doxorubicin, sofosbuvir, and amiodarone in a clinical setting. The information presented in this guide highlights the need for well-designed clinical trials to translate the preclinical findings of sophocarpine into potential clinical applications. Researchers and drug development professionals are encouraged to use this comparative analysis to inform the design of future studies and to explore the full therapeutic potential of this natural compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Sophocarpine Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling Sophocarpine (B1681056) monohydrate in a laboratory setting. Sophocarpine, a quinolizidine (B1214090) alkaloid, is a potent compound that requires careful handling to minimize exposure and ensure a safe research environment.[1][2]

Hazard Identification and Safety Precautions

Sophocarpine monohydrate is classified as an acute toxic substance.[3] It is considered toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[4] Therefore, strict adherence to safety protocols is mandatory.

Primary Hazards:

  • Acute Toxicity (Oral): Toxic if swallowed.[3][4]

  • Acute Toxicity (Dermal): Harmful in contact with skin.[4]

  • Acute Toxicity (Inhalation): Harmful if inhaled.[4]

Researchers should handle this compound in a designated area, such as a chemical fume hood or a glove box, to minimize the risk of inhalation.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to create a barrier between the researcher and the hazardous substance.[6] The following table summarizes the recommended PPE for handling this compound.

PPE Category Recommended Equipment Specifications and Best Practices
Eye and Face Protection Chemical safety goggles or a face shieldMust be worn to protect against splashes and airborne particles.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile)Double-gloving is recommended.[8] Gloves should be inspected for tears or punctures before use and changed regularly (e.g., every 30-60 minutes) or immediately upon contamination.[7][8]
Body Protection Laboratory coat or chemical-resistant apron/coverallsShould be worn to protect against contamination of personal clothing. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[5][7]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95)Required if dust or aerosols are generated, especially when handling the powder outside of a containment system.[5][7] Surgical masks offer little to no protection from chemical exposure.[6]
Footwear Closed-toe shoesMandatory in any laboratory setting where hazardous chemicals are handled.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

1. Preparation:

  • Designated Area: All work with this compound must be conducted in a well-ventilated, designated area, such as a chemical fume hood or glove box.[5]

  • Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing instruments, solvents, and clearly labeled waste containers.[7]

2. Handling and Experimentation:

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Weighing and Transfer: Handle solid this compound carefully to minimize dust generation. Use a spatula for transfers.[7] Weighing should be done in a containment balance or a ventilated enclosure.[5]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[5]

3. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean all equipment and the work area after use with an appropriate solvent.

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).[7]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol:

Waste Type Disposal Container Disposal Procedure
Solid Waste (e.g., excess compound, contaminated consumables)Labeled hazardous waste containerAll solid waste contaminated with this compound must be segregated.[7]
Liquid Waste (e.g., solutions containing the compound)Labeled hazardous waste container for organic or aqueous wasteDo not pour chemical waste down the drain.[7] Segregate halogenated and non-halogenated solvent waste where applicable.[9]
Contaminated PPE (e.g., gloves, disposable lab coats)Labeled hazardous waste containerDispose of all contaminated PPE as hazardous waste.

General Disposal Guidelines:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]

  • Never dispose of untreated chemical waste in the sanitary sewer.

  • For specific guidance, consult your institution's Environmental Health and Safety (EHS) department.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling & Experimentation cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Disposal prep_area Designate & Prepare Work Area (Fume Hood/Glove Box) gather_materials Gather All Necessary Materials (PPE, Waste Containers) prep_area->gather_materials don_ppe Don All Required PPE weigh_transfer Weigh & Transfer (Minimize Dust) don_ppe->weigh_transfer prep_solution Prepare Solution (Avoid Splashes) weigh_transfer->prep_solution decontaminate Decontaminate Work Area & Equipment remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands segregate_waste Segregate All Contaminated Waste dispose_waste Dispose According to Institutional/Local Regulations segregate_waste->dispose_waste end End dispose_waste->end start Start start->prep_area

Caption: Procedural workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.